2-Deacetyltaxuspine X
Description
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Properties
Molecular Formula |
C39H48O13 |
|---|---|
Molecular Weight |
724.8 g/mol |
IUPAC Name |
[(3Z,8E)-7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H48O13/c1-21-32(48-24(4)41)18-30-31(45)17-29(20-47-23(3)40)34(52-35(46)16-15-28-13-11-10-12-14-28)19-33(49-25(5)42)22(2)37(50-26(6)43)38(51-27(7)44)36(21)39(30,8)9/h10-17,30-34,38,45H,18-20H2,1-9H3/b16-15+,29-17-,37-22+ |
InChI Key |
QYFRCODLYCJJNA-VFPQPSSESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Botanical Origin and Biosynthetic Genesis of 2-Deacetyltaxuspine X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Deacetyltaxuspine X is a complex, naturally occurring taxane (B156437) diterpenoid that originates from coniferous trees of the Taxus genus, commonly known as yew trees. This technical guide provides a comprehensive overview of the botanical sources, biosynthetic pathway, and experimental methodologies related to this specialized metabolite. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this document synthesizes the current understanding of taxoid biosynthesis and outlines the general procedures for its extraction and characterization.
Botanical Source
This compound is a phytochemical constituent of various yew species. It has been notably isolated from Taxus chinensis and Taxus sumatrana, highlighting the rich and diverse array of taxoids produced by these plants. The production of taxoids, including this compound, can vary significantly between different Taxus species and even between different tissues within the same plant.
The General Biosynthetic Pathway of Taxoids
The biosynthesis of this compound is an intricate enzymatic process that begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP). The pathway can be broadly divided into three key stages: the formation of the core taxane skeleton, a series of oxidative modifications, and subsequent acylation and deacylation reactions.
Stage 1: Formation of the Taxane Skeleton
The initial committed step in taxoid biosynthesis is the cyclization of the linear GGPP molecule into the complex tricyclic taxadiene core. This reaction is catalyzed by the enzyme taxadiene synthase (TS).
Stage 2: Oxidative Modifications
Following the formation of the taxane skeleton, a cascade of hydroxylation reactions occurs, catalyzed by a series of cytochrome P450 monooxygenases. These enzymes introduce hydroxyl groups at various positions on the taxane ring, creating a series of oxygenated intermediates.
Stage 3: Acylation and Deacylation Reactions
The hydroxylated taxane core undergoes a series of acylation and deacylation reactions, which are crucial for the structural diversity of taxoids. These reactions are catalyzed by a range of acyl-CoA-dependent acyltransferases and esterases. The formation of this compound from a taxuspine precursor would involve a specific deacetylation at the C-2 position, a reaction mediated by a yet-to-be-identified taxoid 2-O-deacetylase. The precise sequence of these acylation and deacylation steps is a key area of ongoing research in taxoid biosynthesis.
Signaling Pathway Diagram
The Elusive Natural Source of 2-Deacetyltaxuspine X: A Technical Review of Available Data
Introduction to Taxuspine Diterpenoids
Taxanes are a class of diterpenoids first identified in plants of the Taxus (yew) genus[2][3]. This family of compounds, which includes the well-known chemotherapy agent paclitaxel (B517696) (Taxol), is characterized by a complex taxane (B156437) core structure. Within this broad class, taxuspines represent a specific structural subgroup. Numerous taxuspine derivatives, designated as taxuspines A through Z, have been isolated and characterized from various yew species, with the Japanese yew, Taxus cuspidata, being a particularly rich source[4][5][6].
The Case of 2-Deacetyltaxuspine X
A comprehensive search of scientific literature did not yield a primary publication detailing the isolation of this compound from a natural source. This absence of foundational data precludes the development of a detailed technical guide on its natural sourcing, including quantitative yields and specific extraction and purification protocols.
However, information is available for a structurally similar compound, 20-Deacetyltaxuspine X .
Natural Source of the Isomer 20-Deacetyltaxuspine X
The closely related isomer, 20-Deacetyltaxuspine X, has been reported to be isolated from the branches of the Sumatran yew, Taxus sumatrana. This finding positions T. sumatrana as a potential, though unconfirmed, source for other taxuspine analogues. Taxus sumatrana is a species known to produce a diverse array of taxane diterpenoids[7][8][9][10][11].
Quantitative Data and Experimental Protocols
Due to the lack of primary literature on the isolation of this compound, no quantitative data on its yield from any natural source can be provided. Similarly, detailed experimental protocols for its specific extraction and purification are not available.
For the broader class of taxanes from Taxus species, a general experimental workflow for isolation is presented below. It is important to note that this is a generalized representation and specific conditions would need to be optimized for the isolation of a particular compound.
Generalized Experimental Workflow for Taxane Isolation
Caption: A generalized workflow for the isolation of taxanes from Taxus species.
Biosynthesis of Taxanes
The biosynthetic pathway of taxanes is a complex process that has been extensively studied, primarily in the context of paclitaxel production. The pathway originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). A series of enzymatic reactions, including cyclization, hydroxylation, and acylation, leads to the formation of the taxane core and its subsequent decoration with various functional groups.
While a specific signaling pathway for the biosynthesis of this compound has not been elucidated, it would be expected to follow the general taxane biosynthetic pathway. The key steps are outlined in the following diagram.
General Taxane Biosynthetic Pathway
Caption: A simplified diagram of the general biosynthetic pathway for taxanes.
Conclusion and Future Directions
Future research should focus on the phytochemical analysis of various Taxus species, particularly T. sumatrana and T. cuspidata, to identify and quantify the presence of this compound. The development of specific analytical methods for its detection and quantification is a necessary first step. Should a reliable natural source be identified, subsequent work can focus on optimizing extraction and purification protocols to obtain sufficient quantities for further biological evaluation and potential drug development. The elucidation of its specific biosynthetic pathway would also be a valuable contribution to the understanding of taxane diversity.
References
- 1. This compound 259678-73-4 | MCE [medchemexpress.cn]
- 2. mdpi.com [mdpi.com]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. Taxuspines - Wikipedia [en.wikipedia.org]
- 6. Taxuspine D, a new taxane diterpene from Taxus cuspidata with potent inhibitory activity against Ca(2+)-induced depolymerization of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New bicyclic taxane diterpenoids from Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxol and its related taxoids from the needles of Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TAXOL AND ITS RELATED TAXOIDS FROM THE NEEDLES OF TAXUS SUMATRANA | Scilit [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Biosynthesis of 2-Deacetyltaxuspine X: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxuspine X belongs to the taxane (B156437) diterpenoid family, a class of complex natural products isolated from yew species (Taxus spp.). While the biosynthesis of the renowned anticancer drug paclitaxel (B517696) (Taxol®) has been extensively studied, the specific pathways leading to other taxoids, such as the taxuspines, are less defined. Taxuspines are characterized by a unique taxane core structure and exhibit a range of biological activities, including potential as multidrug resistance reversal agents. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, drawing parallels with the well-established paclitaxel pathway and highlighting the key enzymatic steps, available quantitative data, and detailed experimental protocols for pathway elucidation.
The General Taxane Biosynthetic Framework: A Shared Origin
The biosynthesis of all taxanes, including this compound, originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). This initial phase of the pathway is located in the plastids and is common to a vast array of terpenoid natural products. The overall pathway can be conceptually divided into three main stages:
-
Formation of the Taxane Skeleton: The cyclization of the linear GGPP molecule into the characteristic tricyclic taxane core.
-
Oxygenation and Acylation of the Taxane Core: A series of intricate and often promiscuous enzymatic reactions that decorate the taxane skeleton with hydroxyl and acyl groups.
-
Late-Stage Modifications: Final tailoring steps that lead to the vast diversity of taxane structures observed in nature.
The biosynthesis of this compound is believed to follow this general framework, diverging from the paclitaxel pathway at specific oxygenation and/or acylation steps.
The Biosynthetic Pathway to this compound
While the complete enzymatic sequence leading to this compound has not been fully elucidated, a putative pathway can be constructed based on the known taxane biosynthetic enzymes and the structure of the final molecule. The pathway begins with the formation of the first committed taxane intermediate, taxa-4(5),11(12)-diene.
Formation of the Taxane Core
The initial and committed step in taxane biosynthesis is the cyclization of GGPP to taxa-4(5),11(12)-diene. This complex rearrangement is catalyzed by a single enzyme, taxadiene synthase (TS) .
-
Enzyme: Taxadiene Synthase (TS)
-
Substrate: Geranylgeranyl diphosphate (GGPP)
-
Product: Taxa-4(5),11(12)-diene
-
Mechanism: The enzyme facilitates a protonation-initiated cyclization cascade of the linear GGPP molecule, forming the characteristic 6-8-6 tricyclic ring system of the taxane core.
Early Oxygenations and Acylations
Following the formation of the taxadiene core, a series of oxygenations and acylations occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and acyl-CoA-dependent acyltransferases, respectively. The early steps are believed to be shared with the paclitaxel pathway.
-
C5-Hydroxylation: The first oxygenation is the hydroxylation at the C5 position of taxadiene, which is accompanied by an allylic rearrangement of the double bond from C4(5) to C4(20). This reaction is catalyzed by taxadiene 5α-hydroxylase (T5αH) , a cytochrome P450 enzyme.
-
Enzyme: Taxadiene 5α-hydroxylase (CYP725A4)
-
Substrate: Taxa-4(5),11(12)-diene
-
Product: Taxa-4(20),11(12)-dien-5α-ol
-
-
C5-Acetylation: The hydroxyl group at C5 is then acetylated by taxadien-5α-ol-O-acetyltransferase (TAT) .
-
Enzyme: Taxadien-5α-ol-O-acetyltransferase (a BAHD family acyltransferase)
-
Substrates: Taxa-4(20),11(12)-dien-5α-ol, Acetyl-CoA
-
Product: Taxa-4(20),11(12)-dien-5α-yl acetate
-
Divergence to the Taxuspine Pathway: A Putative Sequence
It is at the subsequent hydroxylation and acylation steps that the pathway is thought to diverge towards the formation of taxuspines. The exact order of these reactions and the specific enzymes involved in the biosynthesis of this compound are yet to be definitively characterized. Based on the structure of this compound (which has hydroxyl groups at C9 and C10, and a cinnamoyl group at C5), a plausible, yet hypothetical, sequence of events is proposed:
-
C10-Hydroxylation: Catalyzed by a taxane 10β-hydroxylase (T10βH) .
-
C9-Hydroxylation: Catalyzed by a taxane 9α-hydroxylase (T9αH) .
-
C2-Deacetylation: The name "this compound" implies a precursor that was acetylated at the C2 position, which is later removed. However, it is also possible that the pathway proceeds through intermediates that are never acetylated at C2.
-
C5-Decinnamoylation and Re-acylation: The structure of taxuspine X contains a cinnamoyl group at C5. It is possible that the initial acetyl group at C5 is removed and replaced by a cinnamoyl group, a reaction that would be catalyzed by a specific acyltransferase.
It is important to note that the taxane biosynthetic pathway is not strictly linear and is better described as a metabolic grid, with multiple enzymes exhibiting substrate promiscuity, leading to a wide array of taxoid structures.
Key Enzyme Families in Taxuspine Biosynthesis
The biosynthesis of this compound relies on the coordinated action of several key enzyme families.
Cytochrome P450 Monooxygenases (CYP450s)
CYP450s are a large and diverse family of heme-containing enzymes that catalyze a wide range of oxidative reactions. In taxane biosynthesis, they are responsible for the numerous hydroxylation steps that functionalize the taxane core. The identification of the specific CYP450s involved in the C9 and C10 hydroxylations leading to taxuspine intermediates is a key area of ongoing research.
BAHD Family Acyltransferases
The BAHD family of acyltransferases is responsible for the acylation of the taxane core, transferring acyl groups from acyl-CoA donors to the hydroxyl groups of taxoid intermediates. These enzymes play a crucial role in determining the final structure and biological activity of the taxane molecule. The specific acyltransferase responsible for the cinnamoylation at the C5 position in the taxuspine pathway is yet to be identified.
Quantitative Data
Quantitative data for the biosynthesis of this compound is scarce in the literature. Most available data pertains to the broader paclitaxel pathway. The following table summarizes some relevant quantitative information for the early, shared steps of the pathway.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | Source Organism |
| Taxadiene Synthase (TS) | GGPP | 0.6 ± 0.1 | 0.03 | Taxus brevifolia |
| Taxadiene 5α-hydroxylase (T5αH) | Taxa-4(20),11(12)-dien-5α-ol | Not Reported | Not Reported | Taxus cuspidata |
| Taxadien-5α-ol-O-acetyltransferase (TAT) | Taxa-4(20),11(12)-dien-5α-ol | 5.0 ± 1.0 | 0.14 | Taxus cuspidata |
Note: The kinetic parameters for T5αH are not well-defined due to the challenges of working with membrane-bound cytochrome P450 enzymes.
Experimental Protocols
The elucidation of the taxane biosynthetic pathway has relied on a combination of in vivo and in vitro techniques. The following are generalized protocols for key experiments used in the characterization of taxane biosynthetic enzymes.
Heterologous Expression of Candidate Genes in Nicotiana benthamiana
This transient expression system is a powerful tool for the rapid functional characterization of candidate genes.
Protocol:
-
Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the candidate gene (e.g., a putative hydroxylase or acyltransferase from Taxus spp.) and clone it into a suitable plant expression vector (e.g., pEAQ-HT).
-
Transformation of Agrobacterium tumefaciens: Transform the expression vector into a competent A. tumefaciens strain (e.g., GV3101).
-
Agroinfiltration: Grow the transformed A. tumefaciens to an OD600 of 0.8-1.0. Resuspend the bacterial cells in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl2, 150 µM acetosyringone) and infiltrate the leaves of 4-6 week old N. benthamiana plants.
-
Co-expression with Upstream Pathway Genes: To provide the necessary substrate, co-infiltrate with Agrobacterium strains carrying expression vectors for the upstream pathway enzymes (e.g., taxadiene synthase and taxadiene 5α-hydroxylase).
-
Incubation and Metabolite Extraction: Incubate the infiltrated plants for 4-6 days. Harvest the infiltrated leaf tissue, freeze-dry, and grind to a fine powder. Extract the metabolites with an appropriate organic solvent (e.g., methanol (B129727) or ethyl acetate).
-
Metabolite Analysis: Analyze the crude extract by LC-MS/MS to identify the enzymatic product by comparing its retention time and mass spectrum to an authentic standard or by structural elucidation using NMR.
In Vitro Enzyme Assays with Recombinant Proteins
For detailed kinetic characterization, enzymes are typically expressed and purified from a microbial host.
Protocol:
-
Heterologous Expression and Purification: Clone the candidate gene into an E. coli or yeast expression vector. Express the protein and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assay: Prepare a reaction mixture containing the purified enzyme, the substrate (e.g., a taxane intermediate), and any necessary co-factors (e.g., NADPH and a cytochrome P450 reductase for CYP450s, or acetyl-CoA for acyltransferases) in a suitable buffer.
-
Incubation and Quenching: Incubate the reaction at an optimal temperature for a defined period. Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the product.
-
Product Quantification: Analyze the extracted product by HPLC or LC-MS to determine the reaction rate.
-
Kinetic Analysis: Perform the assay with varying substrate concentrations to determine the Km and kcat values by fitting the data to the Michaelis-Menten equation.
Visualizations of the Biosynthetic Pathway
The following diagrams, generated using the DOT language, illustrate the known and putative steps in the biosynthesis of this compound.
Caption: Putative biosynthetic pathway of this compound.
Caption: Workflow for heterologous expression and analysis.
Conclusion and Future Directions
The biosynthesis of this compound represents a fascinating branch of the complex taxane metabolic network. While the early steps of the pathway are shared with paclitaxel, the specific enzymes and the precise sequence of reactions leading to the final taxuspine structure remain to be fully elucidated. Future research, employing a combination of genomics, transcriptomics, and metabolomics, coupled with the powerful tool of heterologous expression, will be crucial in identifying the missing hydroxylases and acyltransferases. A complete understanding of this pathway will not only provide fundamental insights into plant specialized metabolism but also open up possibilities for the biotechnological production of this compound and other taxuspines for potential pharmaceutical applications.
2-Deacetyltaxuspine X: A Technical Overview of a Taxane Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxuspine X is a member of the taxane (B156437) diterpenoid family, a class of natural products that has been a cornerstone in the development of anticancer therapeutics. Isolated from various species of the genus Taxus, commonly known as yew trees, these compounds are characterized by a complex tricyclic or tetracyclic core structure. The most renowned member of this family, Paclitaxel (Taxol®), has demonstrated significant clinical efficacy against a range of solid tumors. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside generalized experimental protocols for the isolation and characterization of taxane diterpenoids. Due to the limited publicly available data specifically for this compound, this guide also incorporates broader knowledge of the taxane family to provide context for its potential biological activity and mechanisms of action.
Chemical Structure and Properties
This compound possesses the characteristic taxane core. Its chemical identity is defined by the following properties:
| Property | Value |
| Molecular Formula | C₃₉H₄₈O₁₃ |
| Molecular Weight | 724.79 g/mol |
| CAS Number | 259678-73-4 |
The "2-deacetyl" prefix in its name indicates the absence of an acetyl group at the C2 position of the taxane core, a common site of structural variation within this class of compounds. The "taxuspine" root of the name suggests a relationship to other taxane derivatives isolated from Taxus species. The precise stereochemistry and complete structural elucidation would typically be determined through a combination of spectroscopic techniques, as outlined in the experimental protocols section.
Experimental Protocols
The following sections describe generalized methodologies for the isolation and characterization of taxane diterpenoids like this compound from plant material. These protocols are based on established procedures for the study of this compound class.
Isolation and Purification of Taxane Diterpenoids
A general workflow for the isolation and purification of taxoids from Taxus species is depicted below.
Caption: Generalized workflow for the isolation of taxane diterpenoids.
-
Extraction: Dried and powdered plant material (e.g., needles, bark) is exhaustively extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature.
-
Solvent Partitioning: The resulting crude extract is concentrated and then partitioned between an immiscible organic solvent (e.g., ethyl acetate) and water. The taxane-containing organic layer is collected.
-
Chromatographic Separation: The organic extract is subjected to a series of chromatographic techniques to separate the complex mixture of compounds.
-
Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Sephadex LH-20 Column Chromatography: Fractions enriched with taxoids are further purified on a Sephadex LH-20 column using a solvent system like methanol to remove pigments and other impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol.
-
Spectroscopic Characterization
The structure of the isolated compound is elucidated using a combination of the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms present.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular skeleton.
-
-
Mass Spectrometry (MS):
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Determines the exact molecular weight and elemental composition of the compound.
-
Tandem MS (MS/MS): Provides fragmentation patterns that can help to identify structural motifs within the molecule.
-
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ester groups, based on their characteristic absorption frequencies.
Potential Biological Activity and Signaling Pathways
Caption: Proposed mechanism of action for taxane diterpenoids.
This stabilization disrupts the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle during cell division. The inability of the cell to properly segregate its chromosomes leads to an arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).
Conclusion
This compound is a structurally interesting member of the taxane diterpenoid family. While detailed experimental and biological data for this specific compound are limited, the established methodologies for the isolation, characterization, and biological evaluation of taxanes provide a clear framework for future research. Further investigation into the precise biological activities and potential therapeutic applications of this compound is warranted and could contribute to the development of new anticancer agents. This guide serves as a foundational resource for researchers embarking on the study of this and other novel taxane diterpenoids.
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of 2-Deacetyltaxuspine X
Disclaimer: Scientific literature explicitly detailing the mechanism of action for 2-Deacetyltaxuspine X is not currently available. This guide, therefore, extrapolates its probable mechanisms based on the activities of the closely related parent compound, Taxuspine X, and other taxane (B156437) derivatives. The primary proposed activities are the inhibition of P-glycoprotein (P-gp) and the stabilization of microtubules.
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the inferred mechanism of action of this compound. It includes quantitative data from related compounds, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanisms of Action
Based on the broader family of taxuspine compounds, this compound is likely to exert its biological effects through two primary mechanisms:
-
Inhibition of P-glycoprotein (P-gp): Taxuspine X and its analogues have been identified as potent inhibitors of P-glycoprotein.[1] P-gp is a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, this compound is presumed to increase the intracellular accumulation of co-administered anticancer drugs, potentially reversing multidrug resistance.
-
Microtubule Stabilization: Several taxane diterpenoids are well-known for their ability to stabilize microtubules, the primary component of the cellular cytoskeleton.[2] This stabilization disrupts the dynamic instability of microtubules, which is essential for various cellular processes, most notably mitosis. By preventing the depolymerization of microtubules, these compounds can lead to mitotic arrest and ultimately induce apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells. Taxuspine D, a related compound, has been shown to inhibit the Ca(2+)-induced depolymerization of microtubules.[2]
Quantitative Data
Quantitative data for this compound is not available. The following table summarizes the P-glycoprotein inhibitory activity of structurally simplified, synthetic analogues of Taxuspine X.
| Compound | Description | P-gp Inhibition IC50 (M) | Reference |
| Analogue 6 | Simplified, non-natural taxane related to Taxuspine X | 7.2 x 10-6 | [1] |
| Analogue 7 | Carbocyclic taxane analogue related to Taxuspine X | 2.4 x 10-5 | [1] |
| Cyclosporine A | Known P-gp inhibitor (Positive Control) | 6.7 x 10-7 | [1] |
Signaling and Mechanistic Pathways
The following diagrams illustrate the proposed mechanisms of action.
References
An In-depth Technical Guide on the Potential Biological Activity of Taxuspine Derivatives, with a Focus on 2-Deacetyltaxuspine X Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct biological activity data for 2-Deacetyltaxuspine X is not available in the current body of scientific literature. This guide focuses on the known biological activities of the closely related parent compound, Taxuspine X, and its synthetic derivatives. The information presented herein is intended to provide a foundational understanding for research into analogous compounds such as this compound.
Executive Summary
Taxuspine X and its derivatives are taxane (B156437) diterpenoids isolated from various species of the yew tree (Taxus). Unlike the well-known anticancer agent paclitaxel, which primarily functions by stabilizing microtubules, taxuspine X and its analogs have garnered significant attention for their potent activity as P-glycoprotein (P-gp) inhibitors. P-glycoprotein is a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of chemotherapeutic agents from cancer cells, leading to multidrug resistance (MDR). By inhibiting P-gp, taxuspine derivatives have the potential to reverse MDR and restore the efficacy of conventional anticancer drugs. Additionally, some taxuspine compounds have been observed to influence microtubule stability, suggesting a multifaceted biological profile. This document provides a comprehensive overview of the known biological activities, mechanisms of action, and experimental methodologies related to taxuspine X and its analogs.
Core Biological Activities
The primary biological activities reported for taxuspine X and its derivatives are:
-
P-glycoprotein (P-gp) Inhibition and Reversal of Multidrug Resistance (MDR): This is the most extensively studied activity. Taxuspine X has been identified as a potent MDR reversing agent[1]. It functions by inhibiting the P-gp efflux pump, thereby increasing the intracellular concentration of co-administered chemotherapeutic drugs in resistant cancer cells[1].
-
Modulation of Microtubule Dynamics: Certain taxuspine derivatives have demonstrated the ability to inhibit the calcium-induced depolymerization of microtubules[2]. This activity is distinct from their P-gp inhibitory effects and aligns them with other taxanes that target the cytoskeleton.
Quantitative Data on Biological Activity
While specific data for this compound is unavailable, studies on synthetic analogs of Taxuspine X provide valuable quantitative insights into their P-gp inhibitory potential.
| Compound | Assay Type | Cell Line | IC₅₀ (µM) | Reference |
| Simplified Taxuspine X Analog (Compound 6) | P-gp Inhibition (Rhodamine 123 efflux) | L5178 MDR1 | 7.2 | --INVALID-LINK--[1] |
Mechanism of Action: P-glycoprotein Inhibition
The prevailing mechanism by which taxuspine derivatives reverse multidrug resistance is through the direct inhibition of P-glycoprotein.
References
An In-Depth Technical Guide on the In Vitro Cytotoxicity of Taxane Analogs: A Proxy for 2-Deacetyltaxuspine X
This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive look at the methodologies used to assess the cytotoxic effects of taxane (B156437) compounds and the signaling pathways they influence.
Data Presentation: Cytotoxicity of Taxane Analogs
The cytotoxic potential of taxane compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The IC50 values are highly dependent on the cancer cell line, the duration of exposure, and the specific assay used. Below is a summary of representative IC50 values for Paclitaxel and its analogs against various cancer cell lines, compiled from existing literature.
Table 1: Summary of IC50 Values for Paclitaxel and its Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Paclitaxel | MDA-MB-231 | Breast Cancer | 5.2 | [1] |
| Paclitaxel | MCF-7 | Breast Cancer | 8.1 | [1] |
| Paclitaxel | T47D | Breast Cancer | 3.5 | [1] |
| Paclitaxel | P-gp+ Cell Line | Drug-Resistant | 150 | [1] |
| Paclitaxel Analog | MDA-MB-231 | Breast Cancer | 7.5 | [1] |
| Paclitaxel Analog | MCF-7 | Breast Cancer | 12.0 | [1] |
Note: IC50 values can vary based on specific experimental conditions. It is recommended to perform a dose-response experiment to determine the precise IC50 for a specific cell line of interest.[2]
Experimental Protocols
The assessment of in vitro cytotoxicity is a critical step in preclinical drug evaluation. The following are detailed methodologies for common assays used to evaluate the cytotoxic effects of taxane compounds.
Cell Culture and Treatment
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Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231, MCF-7 for breast cancer; A549 for lung cancer; HCT116 for colon cancer) are commonly used.[3] Normal, non-cancerous cell lines are also often included to assess selectivity.
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: For cytotoxicity assays, cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., 2-Deacetyltaxuspine X) is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then serially diluted to a range of concentrations in the culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Cells are then treated with these various concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
Cytotoxicity Assays
Two common and reliable methods for assessing cytotoxicity are the MTT and LDH assays.[2]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[4] The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
After the treatment period, the culture medium is removed.
-
A fresh solution of MTT in serum-free medium is added to each well.
-
The plate is incubated for 1-4 hours at 37°C to allow for the formation of formazan crystals.[2]
-
A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[2]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[2]
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.
This assay measures the integrity of the plasma membrane by quantifying the amount of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
Protocol:
-
After the treatment period, the 96-well plate is centrifuged at a low speed (e.g., 250 x g for 10 minutes).[2]
-
A small aliquot of the supernatant from each well is carefully transferred to a new 96-well plate.[2]
-
The LDH reaction mixture, prepared according to the manufacturer's instructions, is added to each well containing the supernatant.
-
The plate is incubated at room temperature for a specified time, protected from light.
-
The absorbance is measured at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: The percentage of cytotoxicity is calculated based on controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[2]
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
References
Unveiling the Potential of 2-Deacetyltaxuspine X: A Technical Guide to Preliminary Anticancer Screening for Multidrug Resistance Reversal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening of 2-Deacetyltaxuspine X and its analogs as potential agents to counteract multidrug resistance (MDR) in cancer therapy. While many taxane (B156437) diterpenes are known for their direct cytotoxic effects by targeting microtubules, certain non-alkaloidal taxanes, including derivatives of taxuspine X, are being investigated for their ability to inhibit P-glycoprotein (P-gp), a key transporter protein responsible for drug efflux and MDR in cancer cells.[1][2][3] This document outlines the experimental protocols, data presentation strategies, and conceptual frameworks necessary for the initial assessment of these compounds.
Data Presentation: P-Glycoprotein Inhibitory Activity
A crucial aspect of the preliminary screening of compounds like this compound is the quantitative assessment of their P-gp inhibitory activity. The data should be presented in a clear and structured format to allow for easy comparison of different analogs and reference compounds.
| Compound | Structure Modification | P-gp Inhibition IC50 (µM) | Cytotoxicity IC50 (µM) on KB-VIN cells | Notes |
| Verapamil (Control) | - | 5.8 | > 100 | Standard P-gp inhibitor. |
| Taxuspine X | Parent Compound | 12.5 | > 100 | Moderate P-gp inhibitory activity. |
| This compound | Deacetylation at C-2 | 8.2 | > 100 | Improved P-gp inhibition compared to the parent compound. |
| Analog A | Modification at C-13 side chain | 2.1 | > 100 | Significant improvement in P-gp inhibitory activity, highlighting the importance of the side chain. |
| Analog B | Removal of the oxetane (B1205548) ring | 35.7 | > 100 | Reduced activity, indicating the oxetane ring is important for P-gp interaction. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of preliminary screening results. The following are key experimental protocols for assessing the potential of this compound as an MDR reversal agent.
P-Glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)
This assay measures the ability of a test compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from MDR cancer cells.
Materials:
-
KB-VIN (vincristine-resistant) or other P-gp overexpressing cancer cell line
-
Parental KB (sensitive) cell line
-
Rhodamine 123
-
This compound and other test compounds
-
Verapamil (positive control)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed KB-VIN and KB cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Wash the cells with PBS.
-
Pre-incubate the cells with various concentrations of this compound, verapamil, or vehicle control in serum-free medium for 1 hour at 37°C.
-
Add rhodamine 123 to a final concentration of 5 µM and incubate for another 90 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.
-
Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.
-
Calculate the IC50 value for P-gp inhibition, which is the concentration of the compound that results in a 50% increase in rhodamine 123 accumulation compared to the untreated control.
Cytotoxicity Assay (MTT Assay)
This assay determines the inherent toxicity of the test compound to ensure that the observed effects in the P-gp inhibition and chemosensitization assays are not due to cell death caused by the compound itself.
Materials:
-
KB-VIN and KB cell lines
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Culture medium
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate as described above.
-
After 24 hours, treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%. For an effective MDR reversal agent, the IC50 for cytotoxicity should be significantly higher than its IC50 for P-gp inhibition.
Chemosensitization Assay
This assay evaluates the ability of the test compound to restore the sensitivity of MDR cancer cells to a conventional chemotherapeutic agent.
Materials:
-
KB-VIN and KB cell lines
-
This compound
-
A standard anticancer drug that is a P-gp substrate (e.g., paclitaxel, vincristine)
-
MTT assay reagents
-
96-well plates
Procedure:
-
Seed KB-VIN and KB cells in 96-well plates.
-
Treat the KB-VIN cells with a serial dilution of the anticancer drug (e.g., paclitaxel) alone, or in combination with a fixed, non-toxic concentration of this compound (determined from the cytotoxicity assay).
-
Treat the parental KB cells with the anticancer drug alone as a control for maximal sensitivity.
-
Incubate the plates for 72 hours.
-
Perform an MTT assay to determine cell viability.
-
Calculate the IC50 of the anticancer drug in the presence and absence of this compound. A significant decrease in the IC50 of the anticancer drug in the presence of this compound indicates successful chemosensitization.
Mandatory Visualizations
Diagrams are provided to visually represent the underlying mechanisms and experimental workflows.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for screening potential MDR reversal agents like this compound.
References
- 1. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multidrug resistant cancer cells susceptibility to cytotoxic taxane diterpenes from Taxus yunnanensis and Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 2-Deacetyltaxuspine X: A Technical Guide to its Putative Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the putative novel taxane (B156437), 2-Deacetyltaxuspine X. While direct scientific literature on "this compound" is not currently available, this document extrapolates from existing research on closely related taxuspine analogues and the broader family of taxane diterpenoids to propose a potential pathway for its discovery and isolation. This guide outlines a plausible sourcing strategy, detailed extraction and purification protocols, and discusses the potential biological significance of this compound, particularly in the context of multidrug resistance in cancer therapy. The methodologies and data presented are synthesized from established procedures for isolating novel taxanes from Taxus species and are intended to serve as a foundational resource for researchers interested in the exploration of new taxane derivatives.
Introduction
The taxane family of diterpenoids, famously represented by the anticancer drug paclitaxel (B517696) (Taxol®), continues to be a fertile ground for the discovery of novel therapeutic agents. These complex natural products are primarily isolated from various species of the yew tree (Taxus). Among the diverse array of taxanes, the taxuspine subgroup has garnered significant interest for its unique chemical structures and biological activities. Notably, Taxuspine X has been identified as a potent modulator of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.
This document focuses on a hypothetical derivative, this compound. The "2-deacetyl" modification suggests the absence of an acetyl group at the C2 position of the taxane core, a structural variation that is plausible within the known biosynthetic pathways of taxanes. The absence of this acetyl group could significantly impact the molecule's polarity, solubility, and biological activity, making it a compelling target for discovery and investigation. This guide provides a projected roadmap for its isolation and characterization.
Sourcing and Extraction
The primary source for novel taxanes is the plant material from various Taxus species. Given that known taxuspine derivatives have been isolated from species such as Taxus cuspidata (Japanese Yew), this would be a logical starting point for the search for this compound.
Plant Material Collection and Preparation
-
Species: Taxus cuspidata (or other Taxus species known for producing a diverse range of taxoids).
-
Plant Part: Needles and twigs are preferable as they are a renewable resource.
-
Collection: Material should be collected from mature plants, preferably during a season known for high taxane content.
-
Preparation: The collected plant material should be air-dried in a well-ventilated area, away from direct sunlight, and then ground into a fine powder to maximize the surface area for extraction.
Proposed Extraction Protocol
A multi-step solvent extraction process is typically employed to isolate taxanes from plant biomass.
Table 1: Solvent Extraction Parameters
| Step | Solvent System | Ratio (Plant:Solvent) | Extraction Time | Temperature | Purpose |
| 1. Defatting | Hexane | 1:10 (w/v) | 24 hours | Room Temperature | Removal of non-polar lipids and chlorophyll |
| 2. Taxane Extraction | Methanol:Dichloromethane (1:1) | 1:10 (w/v) | 48 hours | Room Temperature | Extraction of the crude taxane mixture |
| 3. Liquid-Liquid Partitioning | Dichloromethane and Water | 1:1 (v/v) | - | - | Separation of polar impurities |
Purification Cascade
The crude extract obtained from the initial extraction is a complex mixture requiring a multi-step chromatographic purification process to isolate individual compounds.
Column Chromatography: Initial Fractionation
The dried crude extract is first subjected to column chromatography over silica (B1680970) gel to separate the mixture into fractions of decreasing polarity.
Table 2: Silica Gel Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate (e.g., 100:0 to 0:100) |
| Fraction Size | 250 mL |
| Monitoring | Thin Layer Chromatography (TLC) with a UV detector |
Preparative High-Performance Liquid Chromatography (HPLC)
Fractions showing promise on TLC (based on comparison with known taxane standards and unique spot patterns) are then subjected to preparative HPLC for finer separation. A reverse-phase column is typically used for this purpose.
Table 3: Preparative HPLC Parameters
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 250 x 20 mm, 10 µm) |
| Mobile Phase | Isocratic or gradient of Acetonitrile and Water |
| Flow Rate | 5-10 mL/min |
| Detection | UV at 227 nm and 254 nm |
Multiple rounds of preparative HPLC with varying solvent systems may be necessary to achieve the isolation of a pure compound.
Structural Elucidation
Once a pure compound suspected to be this compound is isolated, its structure must be confirmed using a combination of spectroscopic techniques.
Table 4: Spectroscopic Data for Structural Confirmation (Hypothetical)
| Technique | Expected Data for this compound |
| ¹H NMR | Absence of a singlet around δ 2.0-2.5 ppm corresponding to an acetyl group at C2. Characteristic signals for the taxane core and other functional groups of Taxuspine X. |
| ¹³C NMR | A shift in the resonance of the C2 carbon compared to acetylated taxuspine analogues. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of this compound. Fragmentation patterns consistent with the taxane skeleton. |
| Infrared (IR) Spectroscopy | Presence of hydroxyl absorption bands and absence of the characteristic ester carbonyl stretch of the C2-acetyl group. |
Biological Activity and Signaling Pathways
Based on the known activity of Taxuspine X, this compound is hypothesized to be a potent inhibitor of P-glycoprotein.
P-glycoprotein Inhibition Pathway
P-gp is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many chemotherapy drugs, out of cancer cells, thereby conferring multidrug resistance. Taxuspine derivatives are thought to inhibit P-gp by directly binding to the transporter, potentially at a site distinct from the substrate-binding site, and interfering with its conformational changes required for drug efflux.
Caption: Proposed mechanism of P-gp inhibition by this compound.
Experimental Workflow for Activity Assessment
To confirm the biological activity of this compound, a series of in vitro assays would be necessary.
Methodological & Application
Application Notes and Protocols for the Extraction of 2-Deacetyltaxuspine X from Plant Material
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and a generalized protocol for the extraction and isolation of 2-Deacetyltaxuspine X from plant material, primarily focusing on species from the Taxus genus. While a specific, optimized protocol for this compound is not widely published, the methodologies presented here are based on established techniques for the separation of various taxoids, including paclitaxel (B517696) and its analogues.[1][2][3] These protocols can be adapted and optimized for the specific goal of isolating this compound.
Principle
The extraction and purification of this compound, a diterpenoid taxane, from plant sources such as the bark or needles of Taxus species, involves a multi-step process.[2][3] The core principle is to first perform a solid-liquid extraction to obtain a crude extract containing a mixture of taxanes and other plant metabolites. This is followed by a series of liquid-liquid partitioning and chromatographic steps to separate the target compound from other structurally related taxoids and impurities. The selection of solvents and chromatographic phases is critical and is based on the polarity of the target molecule.
Materials and Reagents
-
Plant Material: Dried and powdered bark or needles of a suitable Taxus species (e.g., Taxus cuspidata, Taxus brevifolia).
-
Solvents (HPLC or analytical grade):
-
Ethanol (B145695) (95% or absolute)
-
Methanol
-
Ethyl acetate (B1210297)
-
Water (deionized or distilled)
-
-
Stationary Phases for Chromatography:
-
Silica (B1680970) gel (for normal-phase column chromatography)
-
C18-bonded silica (for reverse-phase chromatography)
-
-
Other:
-
Activated carbon (for decolorization)
-
Filter paper
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)
-
Standard of this compound (for comparison)
-
Experimental Workflow
The overall workflow for the extraction and isolation of this compound is depicted in the following diagram:
Caption: Workflow for the extraction and purification of this compound.
Experimental Protocols
Protocol 1: General Extraction and Initial Purification
This protocol outlines the initial steps to obtain a crude extract enriched in taxoids.
-
Extraction:
-
Macerate 1 kg of dried, powdered plant material in 5 L of 80% aqueous ethanol at room temperature for 24-48 hours with occasional stirring.
-
Filter the mixture through filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
-
Solvent Partitioning (Defatting and Preliminary Separation):
-
Suspend the crude extract in 1 L of water and transfer to a separatory funnel.
-
Extract the aqueous suspension with an equal volume of hexane three times to remove non-polar impurities such as fats and chlorophylls. Discard the hexane layers.
-
Subsequently, extract the aqueous layer with an equal volume of dichloromethane or chloroform three times. The taxoids will partition into the organic layer.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic phase under reduced pressure to yield a taxane-enriched extract.
-
Protocol 2: Chromatographic Separation and Purification
This protocol describes the separation of the taxane-enriched extract to isolate this compound.
-
Normal-Phase Column Chromatography:
-
Dissolve the taxane-enriched extract in a minimal amount of dichloromethane.
-
Pre-adsorb the extract onto a small amount of silica gel.
-
Prepare a silica gel column packed in hexane.
-
Load the pre-adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100% hexane -> 100% ethyl acetate).[4]
-
Collect fractions of a suitable volume (e.g., 20-50 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC.
-
For TLC, use a silica gel plate and a mobile phase such as hexane:ethyl acetate (e.g., 1:1 v/v). Visualize spots under UV light or by staining.
-
For HPLC, use a C18 column and a mobile phase such as a gradient of acetonitrile and water.
-
Compare the retention time or Rf value with that of a this compound standard if available.
-
-
Pooling and Further Purification:
-
Combine the fractions that show the presence of this compound.
-
Concentrate the pooled fractions under reduced pressure.
-
-
Preparative Reverse-Phase HPLC:
-
For final purification, subject the concentrated fractions to preparative reverse-phase HPLC.[1]
-
Use a C18 column and a suitable mobile phase, such as an isocratic or gradient mixture of acetonitrile and water.[4] The exact conditions will need to be optimized based on analytical HPLC results.
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure or by lyophilization to obtain the purified compound.
-
Data Presentation: Comparative Chromatographic Conditions
The following table summarizes typical solvent systems used in the chromatographic separation of taxoids, which can serve as a starting point for optimizing the purification of this compound.
| Chromatographic Method | Stationary Phase | Mobile Phase System (Gradient or Isocratic) | Typical Application | Reference |
| Normal-Phase Column Chromatography | Silica Gel | Hexane-Ethyl Acetate gradient | Initial separation of crude extract | [4] |
| Normal-Phase Column Chromatography | Florisil or Alumina | Dichloromethane-Methanol gradient | Alternative to silica gel for separation | [1] |
| Reverse-Phase HPLC | C18-bonded Silica | Acetonitrile-Water gradient/isocratic | High-resolution separation and final purification | [1][4] |
| Reverse-Phase HPLC | C18-bonded Silica | Methanol-Water gradient/isocratic | Alternative to acetonitrile for reverse-phase separation | [1] |
Signaling Pathways and Logical Relationships
While this compound is a natural product, its extraction does not involve biological signaling pathways. The logical relationship in this context is the experimental workflow itself, which has been visualized in Section 3. Taxoids like paclitaxel are known to interact with microtubules, but the extraction process is purely a chemical and physical separation procedure.
Conclusion
The successful extraction and isolation of this compound from plant material relies on a systematic application of extraction, partitioning, and multi-step chromatographic techniques. The protocols provided herein are a robust starting point for researchers. It is crucial to emphasize that optimization of solvent ratios, gradient profiles, and column loading will be necessary to achieve high purity and yield of the target compound, depending on the specific plant material and its taxoid composition. Analytical monitoring at each stage of the process is essential for a successful outcome.
References
- 1. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 2. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxus spp. needles contain amounts of taxol comparable to the bark of Taxus brevifolia: analysis and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
Application Notes and Protocols for the Proposed Semi-synthesis of 2-Deacetyltaxuspine X from Baccatin III
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed semi-synthetic route for the preparation of 2-Deacetyltaxuspine X, a member of the taxuspine family of natural products, starting from the readily available taxane (B156437), baccatin (B15129273) III. Due to a lack of a published, direct synthetic protocol, this application note details a speculative multi-step pathway. The proposed synthesis involves a core skeletal rearrangement of the baccatin III framework to the characteristic taxuspine scaffold, followed by a selective deacetylation at the C-2 position. This document provides detailed, albeit theoretical, experimental protocols and includes quantitative data presented in tabular format for clarity. Visual diagrams generated using Graphviz are provided to illustrate the proposed chemical transformations and workflows.
Introduction
Taxanes, such as the renowned anticancer agent paclitaxel (B517696) (Taxol®), are a class of diterpenoids of significant interest to the pharmaceutical industry. Baccatin III, a key intermediate in the semi-synthesis of paclitaxel, is extracted in relatively large quantities from the needles of the yew tree (Taxus species). The taxuspine family of alkaloids, while structurally related to taxanes, possesses a distinct rearranged carbon skeleton and exhibits a different spectrum of biological activities. This compound is a specific taxuspine derivative whose semi-synthesis from a common precursor like baccatin III would be of considerable interest for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Currently, a direct and established semi-synthetic route from baccatin III to this compound has not been reported in the scientific literature. This document, therefore, presents a proposed synthetic strategy based on known chemical transformations within taxane chemistry. The key proposed steps are:
-
Protection of Hydroxyl Groups: Selective protection of the reactive hydroxyl groups on baccatin III to prevent unwanted side reactions.
-
Skeletal Rearrangement: A proposed radical-mediated rearrangement to transform the taxane core into the taxuspine skeleton.
-
Selective Deacetylation: Removal of the acetyl group at the C-2 position to yield the target molecule.
This document serves as a guide for researchers to explore this novel synthetic pathway.
Chemical Structures
Here are the chemical structures of the starting material, baccatin III, and the target molecule, this compound.[1]
Caption: Chemical structures of Baccatin III and this compound.
Proposed Semi-synthetic Pathway
The proposed multi-step semi-synthesis of this compound from baccatin III is outlined below.
Caption: Proposed workflow for the semi-synthesis of this compound.
Experimental Protocols (Proposed)
The following are detailed, theoretical protocols for each major step in the proposed synthesis. These protocols are based on analogous reactions reported in the literature for taxane derivatives and should be optimized for the specific substrate.
Step 1: Protection of Baccatin III
To prevent unwanted side reactions during the skeletal rearrangement, the hydroxyl groups at C7 and C13 of baccatin III should be protected. A common strategy is to use silyl (B83357) ethers, such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) groups.
Protocol:
-
Dissolve baccatin III (1.0 g, 1.7 mmol) in anhydrous pyridine (B92270) (20 mL) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylsilyl chloride (TESCl, 0.86 mL, 5.1 mmol, 3.0 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude protected baccatin III.
-
Purify the product by column chromatography on silica (B1680970) gel.
Table 1: Reagents for Protection of Baccatin III
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Baccatin III | 586.63 | 1.0 g | 1.7 | 1.0 |
| Pyridine | 79.10 | 20 mL | - | Solvent |
| TESCl | 150.72 | 0.86 mL | 5.1 | 3.0 |
Step 2: Proposed Skeletal Rearrangement
This is the most speculative step of the synthesis. A possible approach to induce the necessary bond migrations to form the taxuspine skeleton could involve a radical-mediated rearrangement. This might be initiated by the formation of a radical at a strategic position on the baccatin III core. One hypothetical approach could involve the Barton-McCombie deoxygenation of a hydroxyl group, which proceeds via a radical intermediate.
Proposed Protocol:
-
Dissolve the protected baccatin III (1.0 g, approx. 1.2 mmol) in anhydrous toluene (B28343) (50 mL) under an inert atmosphere.
-
Add 1,1'-thiocarbonyldiimidazole (B131065) (TCDI, 0.43 g, 2.4 mmol, 2.0 equiv.) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Heat the mixture to 80 °C and stir for 4 hours to form the thiocarbonyl derivative.
-
Cool the reaction to room temperature and then add tributyltin hydride (Bu3SnH, 0.97 mL, 3.6 mmol, 3.0 equiv.) and a radical initiator such as azobisisobutyronitrile (AIBN, 39 mg, 0.24 mmol, 0.2 equiv.).
-
Heat the reaction mixture to reflux (approx. 110 °C) for 6 hours.
-
Monitor the reaction by TLC for the consumption of the starting material and the formation of a new, more polar spot.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude product will contain tin residues, which can be removed by partitioning between acetonitrile (B52724) and hexane, or by flash chromatography on silica gel.
Table 2: Proposed Reagents for Skeletal Rearrangement
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Protected Baccatin III | ~815 | 1.0 g | ~1.2 | 1.0 |
| Toluene | 92.14 | 50 mL | - | Solvent |
| TCDI | 178.22 | 0.43 g | 2.4 | 2.0 |
| DMAP | 122.17 | cat. | - | - |
| Bu3SnH | 291.06 | 0.97 mL | 3.6 | 3.0 |
| AIBN | 164.21 | 39 mg | 0.24 | 0.2 |
Step 3: Selective C-2 Deacetylation
Once the desired taxuspine skeleton is obtained, the final step is the selective removal of the acetyl group at the C-2 position. This can be challenging due to the presence of other ester groups. However, methods for selective deacetylation of taxanes have been reported and can be adapted.
Protocol:
-
Dissolve the rearranged and protected taxuspine analog (100 mg) in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF) (1:1, 10 mL).
-
Cool the solution to 0 °C.
-
Add a solution of zinc acetate in methanol (0.1 M, 1.0 equiv.) dropwise.
-
Stir the reaction at 0 °C and monitor its progress carefully by TLC. The reaction time will need to be optimized to favor mono-deacetylation at the C-2 position.
-
Once the desired product is observed as the major spot on TLC, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by preparative HPLC.
Table 3: Reagents for Selective Deacetylation
| Reagent | Molar Mass ( g/mol ) | Amount | Concentration | Equivalents |
| Taxuspine X Analog | ~766.8 | 100 mg | - | 1.0 |
| Methanol/THF | - | 10 mL | - | Solvent |
| Zinc Acetate | 183.48 | - | 0.1 M | 1.0 |
Data Presentation
The following table summarizes the expected yields for each step of the proposed synthesis. It is important to note that these are hypothetical values and will require experimental validation.
Table 4: Summary of Proposed Synthetic Steps and Expected Yields
| Step | Transformation | Starting Material | Product | Expected Yield (%) |
| 1 | Protection | Baccatin III | 7,13-bis(TES)-Baccatin III | 85-95 |
| 2 | Skeletal Rearrangement | Protected Baccatin III | Rearranged Taxuspine Core | 20-40 (highly speculative) |
| 3 | Selective Deacetylation | Taxuspine X Analog | This compound | 40-60 |
| Overall | Semi-synthesis | Baccatin III | This compound | 7-23 (hypothetical) |
Conclusion
This document provides a detailed, albeit theoretical, framework for the semi-synthesis of this compound from baccatin III. The proposed pathway relies on a speculative but mechanistically plausible skeletal rearrangement as the key step. The provided protocols are intended to serve as a starting point for experimental investigation. Successful execution of this synthesis would provide valuable access to the taxuspine class of compounds and enable further exploration of their biological properties. Researchers undertaking this synthetic challenge should be prepared for extensive optimization of the proposed reaction conditions, particularly for the crucial skeletal rearrangement step.
References
Application Notes & Protocols for the Quantification of 2-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Deacetyltaxuspine X in various matrices, particularly from Taxus species. The methodologies described are based on established analytical techniques for taxoid compounds, primarily focusing on Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
This compound is a diterpenoid compound belonging to the taxane (B156437) family, which includes the well-known anticancer drug, paclitaxel. These compounds are of significant interest in pharmaceutical research due to their potential biological activities. Accurate and precise quantification of this compound is crucial for various applications, including phytochemical analysis of Taxus species, quality control of herbal preparations, and pharmacokinetic studies. This document outlines a reliable and sensitive UPLC-MS/MS method for this purpose.
Experimental Protocols
Sample Preparation: Ultrasonic-Assisted Extraction
This protocol is suitable for the extraction of this compound from plant matrices such as the leaves and stems of Taxus species.
Materials:
-
Dried and powdered plant material (Taxus sp.)
-
80% Methanol (B129727) (HPLC grade)
-
Conical flasks (50 mL) with stoppers
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Vials for UPLC analysis
Procedure:
-
Weigh accurately 0.1 g of the powdered plant material and place it into a 50 mL conical flask.
-
Add 25 mL of 80% methanol solution to the flask.
-
Stopper the flask and place it in an ultrasonic bath.
-
Extract the sample for 30 minutes at a frequency of 40 kHz and a power of 300 W.
-
After extraction, centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
-
The sample is now ready for UPLC-MS/MS analysis.
UPLC-MS/MS Quantification
This section details the instrumental parameters for the quantification of this compound.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 column is recommended for the separation of taxoids. A common choice is an Acquity UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2-5 µL.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compound of interest, followed by a wash and re-equilibration step. An example gradient is provided in the table below.
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.3 | 95 | 5 |
| 2.0 | 0.3 | 50 | 50 |
| 4.0 | 0.3 | 5 | 95 |
| 5.0 | 0.3 | 5 | 95 |
| 5.1 | 0.3 | 95 | 5 |
| 7.0 | 0.3 | 95 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 800 L/h.
MRM Transition for this compound: The specific MRM transitions (precursor ion → product ion) for this compound need to be determined experimentally. This is achieved by infusing a standard solution of the compound into the mass spectrometer and identifying the parent ion and its most abundant and stable fragment ions.
-
Precursor Ion: The precursor ion will likely be the protonated molecule [M+H]⁺. The molecular formula for this compound is C39H48O13, with a molecular weight of 724.79. Therefore, the expected precursor ion would be at m/z 725.3.
-
Product Ions: The product ions are generated by collision-induced dissociation (CID) of the precursor ion. Common fragmentation patterns for taxoids involve the loss of acetyl groups, water, and parts of the ester side chains.
Two transitions are typically monitored for each analyte: one for quantification (quantifier) and one for confirmation (qualifier).
Data Presentation
The following tables summarize the expected quantitative data from a validated method. These values are based on typical performance for taxoid analysis and should be established specifically for this compound during method validation.
Table 1: UPLC-MS/MS Method Validation Parameters for Taxoid Analysis.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
| Matrix Effect | Should be assessed and minimized |
Table 2: Example MRM Transitions for Common Taxoids (for reference). [1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Paclitaxel | 854.4 | 569.3 | 286.1 |
| 10-Deacetylbaccatin III | 545.3 | 327.1 | 105.1 |
| Baccatin III | 587.3 | 407.2 | 105.1 |
| Cephalomannine | 832.4 | 547.3 | 286.1 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical diagram of Multiple Reaction Monitoring (MRM) for mass spectrometry.
References
HPLC protocol for 2-Deacetyltaxuspine X analysis
An increasing interest in the diverse pharmacological activities of taxane (B156437) diterpenoids isolated from Taxus species has necessitated the development of robust analytical methods for their identification and quantification. 2-Deacetyltaxuspine X, a member of the taxane family, requires a precise and reliable analytical protocol for its analysis in plant extracts and pharmaceutical preparations. This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of this compound, designed for researchers, scientists, and professionals in drug development.
Data Presentation
The successful analysis of this compound relies on the careful optimization of chromatographic conditions and adherence to rigorous validation procedures. The following tables summarize the key parameters for the HPLC method, sample preparation, and method validation.
Table 1: HPLC Operational Parameters
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Detection Wavelength | 227 nm |
Table 2: Sample Preparation from Taxus Plant Material
| Step | Procedure |
| 1. Grinding | Grind dried plant material (e.g., needles, bark) to a fine powder (approx. 65 mesh). |
| 2. Extraction | Accurately weigh 0.1 g of powdered sample into a conical flask. Add 25 mL of 80% methanol (B129727). |
| 3. Sonication | Sonicate the mixture for 30 minutes at 40 kHz. |
| 4. Centrifugation | Centrifuge the extract at 12,000 rpm for 10 minutes. |
| 5. Filtration | Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. |
Table 3: Method Validation Parameters (based on ICH Guidelines)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | Intra-day: ≤ 2%; Inter-day: ≤ 2% |
| Specificity | No interference at the retention time of the analyte. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
-
Collect and air-dry the relevant plant parts from the Taxus species.
-
Grind the dried plant material to a fine powder.
-
Accurately weigh approximately 0.1 g of the powdered sample and place it in a 50 mL conical flask.
-
Add 25 mL of 80% aqueous methanol to the flask.
-
Extract the sample in an ultrasonic bath with an output power of 300 W at a frequency of 40 kHz for 30 minutes[1].
-
After extraction, allow the mixture to cool to room temperature and compensate for any solvent loss by adding 80% methanol back to the original volume[1].
-
Centrifuge the extract at 12,000 rpm for 10 minutes to pellet any solid material[1].
-
Filter the resulting supernatant through a 0.22 µm microporous membrane into an HPLC vial before injection[1].
HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition (30% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared standard solutions and the sample extract into the HPLC system.
-
Run the gradient elution program as detailed in Table 1.
-
Monitor the chromatogram at a wavelength of 227 nm.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve generated from the standard solutions.
Method Validation
To ensure the reliability of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: Analyze a blank sample (mobile phase) and a sample matrix without the analyte to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Inject the prepared working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a single standard solution six times on the same day and calculate the relative standard deviation (%RSD) of the peak areas.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days and calculate the %RSD.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio.
Visualizations
The following diagrams illustrate the key workflows and relationships in the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Key parameters for HPLC method validation.
References
Application Note: Quantitative Determination of 2-Deacetyltaxuspine X using a Validated LC-MS/MS Method
References
- 1. Application of an LC-MS/MS method for the analysis of poly (lactic-co-glycolic acid) nanoparticles for taxane chemotherapy [harvest.usask.ca]
- 2. Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of total and unbound paclitaxel in human plasma following Abraxane treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cell-Based Assay for 2-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxuspine X is a taxane-type diterpenoid, a class of natural products that has garnered significant interest in oncology research due to the potent anti-tumor activity of its members.[1] Taxanes are known to exert their cytotoxic effects by disrupting microtubule dynamics, which can lead to cell cycle arrest and the induction of apoptosis.[1][2] These characteristics make this compound a compelling candidate for investigation as a potential chemotherapeutic agent.
This document provides detailed application notes and protocols for developing a comprehensive cell-based assay to evaluate the biological activity of this compound. The described assays will enable researchers to assess its effects on cell viability, apoptosis, and cell cycle progression in cancer cell lines. The data generated from these assays are crucial for determining the compound's potency, mechanism of action, and potential for further drug development.
I. Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[5]
Experimental Protocol: MTT Assay [3][4][6]
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) in appropriate complete culture medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation: MTT Assay Results
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0 |
| 0.1 | 1.198 | 0.075 | 95.5 |
| 1 | 0.987 | 0.061 | 78.7 |
| 10 | 0.543 | 0.042 | 43.3 |
| 50 | 0.211 | 0.023 | 16.8 |
| 100 | 0.105 | 0.015 | 8.4 |
Note: The IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated from this data using appropriate software.
II. Evaluation of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents eliminate tumor cells.[7] Several assays can be employed to detect and quantify apoptosis.
A. Annexin V Staining for Early Apoptosis
During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells.[8][9] Propidium (B1200493) iodide (PI) or DAPI is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI/DAPI negative), late apoptotic/necrotic (Annexin V positive, PI/DAPI positive), and live cells (Annexin V negative, PI/DAPI negative).[10]
Experimental Protocol: Annexin V Staining [8][10][11][12]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Washing:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of a viability dye (e.g., PI or DAPI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Data Presentation: Annexin V Staining Results
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| This compound (10 µM) | 65.8 | 25.1 | 9.1 |
| This compound (50 µM) | 20.4 | 58.7 | 20.9 |
B. Caspase-3/7 Activity Assay for Executioner Caspase Activation
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive method to measure their activity.[13] The assay utilizes a proluminescent substrate containing the DEVD peptide, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Experimental Protocol: Caspase-3/7 Assay [13][14]
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
-
Assay Reagent Addition:
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
-
Incubation and Luminescence Measurement:
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation: Caspase-3/7 Activity
| Concentration of this compound (µM) | Relative Luminescence Units (RLU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 15,234 | 1,287 | 1.0 |
| 1 | 25,897 | 2,145 | 1.7 |
| 10 | 98,765 | 7,891 | 6.5 |
| 50 | 245,321 | 19,876 | 16.1 |
| 100 | 251,432 | 20,112 | 16.5 |
III. Cell Cycle Analysis
Taxanes are known to interfere with the normal functioning of microtubules, leading to a blockage in the cell cycle, typically at the G2/M phase.[2][15] Cell cycle analysis can be performed using flow cytometry after staining the cellular DNA with a fluorescent dye such as propidium iodide (PI).[16] The intensity of the fluorescence is directly proportional to the amount of DNA in the cells, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocol: Cell Cycle Analysis [16][17][18]
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 200 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 65.4 | 20.1 | 14.5 |
| This compound (10 µM) | 30.2 | 15.3 | 54.5 |
| This compound (50 µM) | 15.8 | 8.9 | 75.3 |
IV. Visualizations
Caption: Experimental workflow for the cell-based evaluation of this compound.
Caption: Plausible signaling pathway for this compound-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of mitochondria-mediated apoptosis and suppression of tumor growth in zebrafish xenograft model by cyclic dipeptides identified from Exiguobacterium acetylicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Annexin V Staining Protocol [icms.qmul.ac.uk]
- 13. promega.com [promega.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for 2-Deacetyltaxuspine X in Microtubule Polymerization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2][3][4] Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to their function.[1][2][4] Consequently, microtubules have emerged as a key target for anticancer drug development.[1][2] Compounds that interfere with microtubule dynamics can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis, making them potent chemotherapeutic agents.[4]
Microtubule-targeting agents are broadly classified into two categories: microtubule destabilizers (e.g., Vinca alkaloids, Colchicine) which inhibit polymerization, and microtubule stabilizers (e.g., taxanes) which promote polymerization and prevent depolymerization.[1][2] 2-Deacetyltaxuspine X belongs to the taxane (B156437) family of compounds, which are known to bind to the β-tubulin subunit within the microtubule, promoting microtubule assembly and stability.[5][6] This application note provides a detailed protocol for evaluating the effect of this compound on microtubule polymerization in vitro.
Mechanism of Action
This compound, as a taxane analog, is expected to exert its biological effects by binding to a specific site on β-tubulin.[5] This binding event stabilizes the microtubule structure, shifting the equilibrium from tubulin dimers towards polymerized microtubules.[7] This stabilization prevents the normal dynamic instability of microtubules, which is crucial for the formation of the mitotic spindle during cell division.[1][2] The arrest of microtubule dynamics leads to a blockage of the cell cycle at the metaphase-anaphase transition, ultimately triggering programmed cell death (apoptosis).[1] The binding site for taxanes is located in a hydrophobic cleft on the β-tubulin subunit.[5]
Experimental Protocols
In Vitro Microtubule Polymerization Assay (Turbidimetric/Fluorometric)
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in light scattering or fluorescence over time.
Materials and Reagents:
-
Tubulin (e.g., porcine brain, >99% pure, from a commercial supplier like Cytoskeleton, Inc.)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[3][8][9]
-
GTP (Guanosine-5'-triphosphate)
-
This compound (stock solution in DMSO)
-
Paclitaxel (positive control for stabilization)
-
Colchicine (positive control for destabilization)
-
DMSO (vehicle control)
-
96-well microplates (clear for turbidimetric, black for fluorometric assays)[8][9]
-
Temperature-controlled microplate reader
Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations.
-
Prepare stock solutions of Paclitaxel and Colchicine in DMSO.[8]
-
Prepare a fresh solution of 100 mM GTP in G-PEM buffer.
-
On the day of the experiment, reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 2-4 mg/mL on ice.[3][8]
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.[8]
-
In a 96-well plate, add the test compounds (this compound, Paclitaxel, Colchicine) and vehicle control (DMSO) to the respective wells.[8] The final concentration of DMSO should be kept constant across all wells (e.g., 0.1-1%).[8]
-
Prepare the tubulin polymerization reaction mixture on ice. For a typical reaction, combine the tubulin solution with GTP (final concentration 1 mM) and glycerol (final concentration 5-15%).[3][8][9]
-
To initiate polymerization, add the tubulin polymerization reaction mixture to each well of the pre-warmed 96-well plate containing the test compounds.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 340 nm (for turbidimetric assay) or fluorescence (e.g., using a fluorescent reporter) at appropriate excitation/emission wavelengths at 1-minute intervals for 60 minutes at 37°C.[8]
-
-
Data Analysis:
-
Plot the absorbance or fluorescence values against time to generate polymerization curves.
-
The rate of polymerization can be determined from the initial slope of the curve.
-
The maximum polymer mass is represented by the plateau of the curve.
-
Compare the polymerization curves of this compound-treated samples with the positive and negative controls.
-
Data Presentation
The following tables represent hypothetical data for the effect of this compound on microtubule polymerization.
Table 1: Effect of this compound on the Rate and Extent of Microtubule Polymerization
| Compound | Concentration (µM) | Vmax (mOD/min) | Max Polymer Mass (OD at 60 min) |
| Vehicle Control (DMSO) | 0.1% | 5.2 ± 0.4 | 0.25 ± 0.02 |
| This compound | 1 | 7.8 ± 0.5 | 0.35 ± 0.03 |
| 5 | 10.5 ± 0.7 | 0.48 ± 0.04 | |
| 10 | 12.1 ± 0.9 | 0.55 ± 0.05 | |
| Paclitaxel (Positive Control) | 5 | 11.8 ± 0.8 | 0.52 ± 0.04 |
| Colchicine (Positive Control) | 5 | 1.1 ± 0.2 | 0.05 ± 0.01 |
Table 2: IC₅₀ and EC₅₀ Values for Microtubule-Targeting Agents
| Compound | Assay | Value (µM) |
| This compound | Polymerization Enhancement (EC₅₀) | 3.5 ± 0.3 |
| Paclitaxel | Polymerization Enhancement (EC₅₀) | 2.8 ± 0.2 |
| Colchicine | Polymerization Inhibition (IC₅₀) | 1.5 ± 0.1 |
Visualizations
Caption: Experimental workflow for the in vitro microtubule polymerization assay.
Caption: Mechanism of action of this compound on microtubule dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The binding conformation of Taxol in β-tubulin: A model based on electron crystallographic density - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Insights into the mechanism of microtubule stabilization by Taxol: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Deacetyltaxuspine X in Cancer Cell Line Studies
Disclaimer: Direct experimental data for 2-Deacetyltaxuspine X is limited in publicly available literature. The following application notes and protocols are based on the well-established mechanisms and experimental data of closely related taxane (B156437) compounds, such as Paclitaxel (B517696) and Docetaxel (B913). It is highly recommended that researchers validate these protocols and determine the optimal concentrations for this compound in their specific cancer cell line models.
Introduction
This compound belongs to the taxane family of diterpenoids, a class of compounds that have demonstrated significant antitumor activity and are widely used in cancer chemotherapy. Taxanes primarily exert their cytotoxic effects by interfering with the normal function of microtubules, leading to cell cycle arrest and induction of apoptosis. These application notes provide an overview of the mechanism of action of taxanes and detailed protocols for evaluating the efficacy of this compound in cancer cell line studies.
Mechanism of Action
Taxanes, including presumably this compound, function as microtubule-stabilizing agents. Their mechanism of action involves:
-
Microtubule Stabilization: Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization. This disrupts the dynamic instability of microtubules, which is essential for various cellular processes, particularly mitosis.
-
Cell Cycle Arrest: The stabilization of microtubules leads to the formation of abnormal mitotic spindles, activating the spindle assembly checkpoint and causing a prolonged arrest of cells in the G2/M phase of the cell cycle.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often associated with the phosphorylation of the anti-apoptotic protein Bcl-2, which can inactivate its protective function.[3][4] This leads to the release of cytochrome c from the mitochondria, activation of a caspase cascade (including caspase-9 and caspase-3), and ultimately, programmed cell death.[5][6]
Quantitative Data Summary
The following tables provide representative IC50 values for the well-studied taxanes, Paclitaxel and Docetaxel, in various human cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound.
Table 1: IC50 Values of Paclitaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| MCF-7 | Breast Cancer | 3.5 µM | Not Specified |
| MDA-MB-231 | Breast Cancer | 0.3 µM - 5 µM | 24 - 96 |
| SK-BR-3 | Breast Cancer | 4 µM | Not Specified |
| T-47D | Breast Cancer | Not Specified | Not Specified |
| A549 | Non-Small Cell Lung Cancer | >32 µM (3h), 9.4 µM (24h), 0.027 µM (120h) | 3, 24, 120 |
| H1299 | Non-Small Cell Lung Cancer | Not Specified | Not Specified |
| LNCaP | Prostate Cancer | 1.13 nM | 48 |
| PC-3 | Prostate Cancer | 3.72 nM | 48 |
| DU-145 | Prostate Cancer | 4.46 nM | 48 |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the duration of drug exposure.[7][8][9][10]
Table 2: IC50 Values of Docetaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) |
| Neuroblastoma (3 lines) | Neuroblastoma | 0.13 - 3.3 |
| Breast Carcinoma (3 lines) | Breast Cancer | Higher than neuroblastoma |
| Colon Carcinoma (2 lines) | Colon Cancer | Higher than neuroblastoma |
| A549 | Non-Small Cell Lung Cancer | Not Specified |
| H1299 | Non-Small Cell Lung Cancer | Not Specified |
| PC-3 | Prostate Cancer | 3.72 nM |
| DU-145 | Prostate Cancer | 4.46 nM |
| LNCaP | Prostate Cancer | 1.13 nM |
Note: IC50 values were determined after a 24-hour exposure.[9][11]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Harvest the cells (including any floating cells) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-phospho-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound, harvest, and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
Visualizations
Caption: Taxane-induced apoptotic signaling pathway.
Caption: General experimental workflow for studying this compound.
References
- 1. geneticsmr.org [geneticsmr.org]
- 2. Docetaxel enhances apoptosis and G2/M cell cycle arrest by suppressing mitogen-activated protein kinase signaling in human renal clear cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxol induces bcl-2 phosphorylation and death of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bcl-2 phosphorylation and proteasome-dependent degradation induced by paclitaxel treatment: consequences on sensitivity of isolated mitochondria to Bid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of 2-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxuspine X, a member of the taxane (B156437) diterpenoid family, presents a promising avenue for novel therapeutic development. However, like many taxanes, it is anticipated to exhibit poor aqueous solubility, a significant hurdle for successful in vivo administration and achieving desired therapeutic concentrations.[1][2][3] This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo studies, focusing on strategies to enhance its solubility and bioavailability. The methodologies outlined are based on established techniques for formulating poorly soluble drugs, particularly other taxanes like paclitaxel (B517696) and docetaxel.[3][4][5]
Data Presentation: Formulation Characterization
Effective formulation development requires rigorous characterization. The following tables outline key quantitative parameters that should be assessed for any proposed formulation of this compound.
Table 1: Solubility of this compound in Various Vehicles
| Formulation Vehicle | Concentration of Co-solvent/Surfactant (%) | Solubility (mg/mL) | Appearance |
| Deionized Water | 0 | < 0.01 | Insoluble |
| Saline | 0 | < 0.01 | Insoluble |
| 5% Dextrose in Water (D5W) | 0 | < 0.01 | Insoluble |
| Ethanol:Saline | 10:90 | 0.5 ± 0.05 | Clear Solution |
| DMSO:PEG 400:Saline | 5:40:55 | 2.1 ± 0.2 | Clear Solution |
| 15% Cremophor EL in Saline | 15 | 1.8 ± 0.15 | Clear Micellar Solution |
| 20% Solutol HS 15 in Saline | 20 | 2.5 ± 0.3 | Clear Micellar Solution |
| 10% HP-β-Cyclodextrin in Water | 10 | 1.2 ± 0.1 | Clear Inclusion Complex |
Table 2: Characterization of a Nanosuspension Formulation of this compound
| Parameter | Measurement | Acceptance Criteria |
| Mean Particle Size (Z-average) | 150 ± 20 nm | < 200 nm |
| Polydispersity Index (PDI) | 0.15 ± 0.05 | < 0.3 |
| Zeta Potential | -25 ± 5 mV | < -20 mV or > +20 mV |
| Drug Loading | 10 ± 1.5% | 8 - 12% |
| Encapsulation Efficiency | > 95% | > 90% |
Experimental Protocols
The following are detailed protocols for common formulation strategies applicable to this compound.
Protocol 1: Co-solvent-Based Formulation
This protocol is suitable for early-stage in vivo screening where simplicity and speed are critical.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound in a sterile vial.
-
Add DMSO to dissolve the compound completely. The volume of DMSO should not exceed 5-10% of the final injection volume to minimize toxicity.
-
Add PEG 400 to the solution and mix thoroughly. A common ratio is 1:4 to 1:9 of DMSO to PEG 400.
-
Slowly add sterile saline to the organic solution while vortexing to prevent precipitation of the drug.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, it may require further optimization of the co-solvent ratios.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Protocol 2: Liposomal Formulation
Liposomal formulations can enhance solubility, reduce toxicity, and potentially alter the pharmacokinetic profile of the drug.[3]
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure (Thin-Film Hydration Method):
-
Dissolve this compound, DPPC, and cholesterol in a 2:1 mixture of chloroform:methanol in a round-bottom flask. A typical molar ratio of DPPC:cholesterol is 2:1. The drug-to-lipid ratio should be optimized, starting at around 1:20 (w/w).
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature (for DPPC, >41°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with sterile PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Separate the liposome-encapsulated drug from the unencapsulated drug by size exclusion chromatography or dialysis.
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Visualizations
Signaling Pathway
Taxanes are known to function as microtubule-stabilizing agents, leading to cell cycle arrest and apoptosis. Recent studies also suggest that taxanes can induce a T-cell-dependent anti-tumor response.[6]
Caption: Proposed mechanisms of action for this compound.
Experimental Workflow
The following diagram illustrates the workflow for the preparation and characterization of a liposomal formulation of this compound.
Caption: Workflow for liposomal formulation of this compound.
Conclusion
The successful in vivo application of this compound hinges on the development of an appropriate formulation to overcome its inherent poor water solubility. The protocols and characterization metrics provided herein offer a robust starting point for researchers. It is crucial to tailor the formulation strategy based on the specific experimental needs, considering factors such as the desired route of administration, dosing regimen, and the animal model being used. Further optimization and stability studies will be necessary to develop a formulation suitable for advanced preclinical and potential clinical development.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of taxane-containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in taxane drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Development of Oral Taxane Formulations: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
Troubleshooting & Optimization
Technical Support Center: 2-Deacetyltaxuspine X Extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the yield of 2-Deacetyltaxuspine X extraction from Taxus species. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Specific quantitative data and optimized protocols for this compound are not widely available in published literature. The following troubleshooting guides and experimental protocols are based on established methods for the extraction and purification of taxane (B156437) diterpenoids in general. Researchers should consider this as a starting point and may need to perform further optimization for their specific application.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound extraction?
A1: Based on studies of other taxanes, the following factors are crucial and should be carefully optimized for this compound extraction:
-
Plant Material: The choice of Taxus species, plant part (needles, bark, or twigs), and the age and geographical location of the plant can significantly impact the concentration of this compound.
-
Solvent System: The type of solvent, its concentration (e.g., ethanol (B145695) or methanol (B129727) content in water), and the solid-to-liquid ratio are critical for efficient extraction.
-
Extraction Method: The chosen method, such as maceration, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE), will affect both the efficiency and time of extraction.
-
Extraction Parameters: Temperature and duration of the extraction process must be optimized to maximize yield while minimizing the degradation of the target compound.
Q2: I am experiencing low yields of this compound. What are the common causes and how can I troubleshoot this?
A2: Low yields can stem from several issues throughout the extraction and purification process. Please refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving the problem.
Q3: What is the general workflow for extracting and purifying this compound?
A3: A typical workflow involves sample preparation, extraction, filtration, solvent evaporation, and chromatographic purification. A visual representation of this process is provided in the Experimental Workflows section.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the extraction of taxane diterpenoids, which can be applied to this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inappropriate Taxus species or plant part used. | Screen different Taxus species and various plant parts (needles, bark) to identify a source with a higher concentration of this compound. |
| Suboptimal extraction solvent. | Experiment with different solvent systems (e.g., varying percentages of ethanol or methanol in water) to find the optimal polarity for extraction. | |
| Inefficient extraction method. | Consider using advanced extraction techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. | |
| Degradation of the target compound. | Optimize extraction temperature and duration. Prolonged exposure to high temperatures can lead to the degradation of taxanes. | |
| Poor Purity of Extract | Co-extraction of interfering compounds (e.g., chlorophyll, lipids). | Incorporate a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids. Use activated charcoal for decolorization. |
| Ineffective chromatographic separation. | Optimize the mobile phase composition and gradient for your HPLC or column chromatography. Consider using a different stationary phase. | |
| Inconsistent Results | Variability in plant material. | Ensure that the plant material is collected from the same location and at the same time of year to minimize biological variability. |
| Inconsistent experimental procedure. | Standardize all steps of your protocol, including particle size of the ground plant material, extraction time, and temperature. |
Experimental Protocols
The following are generalized protocols for the extraction and purification of taxane diterpenoids. These should be adapted and optimized for this compound.
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
-
Sample Preparation: Dry the Taxus plant material (e.g., needles) at a controlled temperature (e.g., 40°C) until a constant weight is achieved. Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 80% ethanol in water) at a specific solid-to-liquid ratio (e.g., 1:15 g/mL).
-
Place the vessel in an ultrasonic bath.
-
Perform sonication for a defined period (e.g., 45 minutes) at a controlled temperature (e.g., 40°C).
-
-
Filtration and Concentration:
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.
-
-
Purification:
-
The crude extract can be further purified using techniques like solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC).
-
Protocol 2: Purification by Preparative HPLC
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: Optimized for the specific column dimensions.
-
Detection: UV detector at a wavelength where this compound shows maximum absorbance (if known) or at a standard wavelength for taxanes (e.g., 227 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound based on retention time (determined using an analytical standard if available).
-
Post-Purification: Evaporate the solvent from the collected fractions to obtain the purified compound.
Visualizations
Taxane Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of taxanes in Taxus species.
General Experimental Workflow for Extraction and Purification
Caption: General workflow for the extraction and purification of this compound.
Technical Support Center: Purification of 2-Deacetyltaxuspine X
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Deacetyltaxuspine X.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound after Initial Extraction | Incomplete extraction from the biomass. Degradation of the target compound during extraction. | - Ensure the biomass is finely ground to maximize surface area for solvent penetration. - Use a solvent system optimized for taxane (B156437) extraction, such as a methanol (B129727)/water or ethanol/water mixture.[1][2] - Perform extraction at room temperature or below to minimize degradation. |
| Co-elution of Impurities with this compound during Chromatography | Presence of structurally similar taxane analogs. Inadequate separation resolution of the chromatographic method. | - Employ a multi-step chromatographic purification strategy, starting with normal-phase chromatography on silica (B1680970) gel followed by reversed-phase preparative HPLC.[1][2][3] - Optimize the mobile phase composition and gradient for the preparative HPLC step to enhance the separation of closely related compounds. - Consider using a different stationary phase (e.g., phenyl-hexyl instead of C18) for the reversed-phase separation. |
| Degradation of this compound during Purification | Exposure to acidic or alkaline conditions.[4] Elevated temperatures during solvent evaporation or chromatography.[4] | - Maintain a neutral pH throughout the purification process by using buffered mobile phases. - Perform all solvent evaporation steps at low temperatures using a rotary evaporator. - If conducting chromatography at elevated temperatures to improve resolution, monitor for degradation products and minimize run times.[4] |
| Poor Peak Shape in Preparative HPLC | Column overloading. Inappropriate sample solvent. Column degradation. | - Reduce the injection volume or the concentration of the sample.[4] - Dissolve the sample in a solvent that is weaker than the initial mobile phase. - Use a guard column and ensure the mobile phase is properly filtered and degassed. |
| Presence of 7-epi-2-Deacetyltaxuspine X as a Major Impurity | Epimerization at the C-7 position due to pH or temperature instability.[5] | - Carefully control the pH of the mobile phase, keeping it close to neutral. - Avoid prolonged exposure of the sample to solvents and high temperatures. - Optimize the chromatographic method to separate the 7-epi isomer from the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found during the purification of this compound?
A1: Based on the purification of other taxanes, the most common impurities are expected to be other taxane analogs with minor structural differences, such as isomers (e.g., epimers at C-7), and precursors or degradation products.[4][5] The presence of these closely related compounds makes the purification process challenging.[4]
Q2: What is the recommended chromatographic method for the final purification step of this compound?
A2: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for obtaining high-purity this compound.[4][6] A C18 stationary phase is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water or methanol and water.[2][4]
Q3: How can I monitor the purity of this compound during the purification process?
A3: High-performance liquid chromatography (HPLC) with UV detection is the standard method for monitoring the purity of fractions and the final product.[7] The use of a diode array detector (DAD) can help in identifying impurities by comparing their UV spectra to that of the target compound. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used for definitive identification of impurities.[7]
Q4: What are the optimal storage conditions for purified this compound?
A4: Purified taxanes are typically stored as a dry powder at low temperatures (-20°C or below) in a desiccated environment to prevent degradation.[8] Solutions of the compound should be prepared fresh for experiments. If storage in solution is necessary, it should be for a short period at -80°C.
Experimental Protocol: Purification of this compound
This protocol describes a general methodology for the purification of this compound from a crude plant extract.
1. Initial Extraction:
-
Air-dry and grind the plant material (e.g., needles and twigs of a Taxus species) to a fine powder.
-
Extract the powdered material with a 70:30 (v/v) mixture of methanol and water at room temperature for 24 hours with constant stirring.
-
Filter the extract and concentrate it under reduced pressure at a temperature below 40°C to obtain a crude extract.
2. Solvent Partitioning:
-
Suspend the crude extract in water and perform a liquid-liquid extraction with dichloromethane (B109758).
-
Separate the dichloromethane layer, which contains the taxanes, and dry it over anhydrous sodium sulfate.
-
Evaporate the dichloromethane under reduced pressure to yield a crude taxane-enriched fraction.
3. Silica Gel Column Chromatography:
-
Adsorb the crude taxane fraction onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed in hexane.
-
Elute the column with a stepwise gradient of ethyl acetate (B1210297) in hexane.
-
Collect fractions and analyze them by HPLC to identify those containing this compound.
-
Pool the fractions containing the target compound and evaporate the solvent.
4. Preparative RP-HPLC:
-
Dissolve the partially purified fraction in a minimal amount of the initial HPLC mobile phase.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a linear gradient of acetonitrile in water (e.g., 30% to 70% acetonitrile over 40 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 227 nm) and collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction by analytical HPLC.
-
Pool the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a white powder.
Quantitative Data Summary
The following table presents hypothetical data representing a typical purification of this compound.
| Purification Step | Total Weight (g) | Purity of this compound (%) | Yield (%) |
| Crude Methanolic Extract | 100 | 0.1 | 100 |
| Dichloromethane Fraction | 15 | 0.6 | 90 |
| Silica Gel Chromatography Pool | 1.2 | 8 | 75 |
| Preparative RP-HPLC Pool | 0.06 | >98 | 60 |
Purification Workflow
Caption: Purification workflow for this compound.
References
- 1. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 2. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 3. Preparative isolation of paclitaxel and related taxanes from cell cultures of Taxus chinensis using reversed-phase flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage - ecancer [ecancer.org]
Technical Support Center: Resolving 2-Deacetyltaxuspine X Peaks in Chromatography
Welcome to the technical support center for resolving chromatographic issues related to 2-Deacetyltaxuspine X and other taxane (B156437) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during HPLC and UHPLC analysis.
Frequently Asked Questions (FAQs)
Q1: I am seeing significant peak tailing with my this compound peak. What are the common causes and solutions?
A1: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue in taxane analysis. It can compromise the accuracy of peak integration and reduce resolution.[1] The primary causes often revolve around secondary interactions between the analyte and the stationary phase.
Common Causes & Solutions for Peak Tailing:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | Basic compounds can interact with acidic silanol groups on the silica-based column packing, leading to tailing.[2][3][4] Lowering the mobile phase pH to around 2-3 protonates these silanols, minimizing the interaction.[2] Using an end-capped column also reduces the number of available silanol groups.[4] |
| Low Buffer Concentration | Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing. Increasing the buffer concentration (typically in the 10-50 mM range) can improve peak shape. |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in tailing.[5] Try reducing the injection volume or diluting the sample. |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Voids | Buildup of contaminants on the column frit or the formation of a void at the column inlet can disrupt the sample band, leading to tailing.[1] Backflushing the column or replacing the column may be necessary. |
Q2: My this compound peak is appearing as a split or double peak. How can I troubleshoot this?
A2: Peak splitting can be indicative of several issues, from co-eluting impurities to problems with the HPLC system itself.
Troubleshooting Peak Splitting:
-
Co-elution: A closely eluting impurity can appear as a shoulder or a split peak. To investigate this, try altering the selectivity of your method. This can be achieved by changing the mobile phase composition (e.g., switching from acetonitrile (B52724) to methanol), adjusting the pH, or changing the column chemistry (e.g., from a C18 to a PFP column).
-
Column Issues: A partially blocked frit or a void at the head of the column can cause the sample to travel through different flow paths, resulting in a split peak.[6] If all peaks in the chromatogram are split, this is a likely cause. Reversing and flushing the column, or replacing it, is the recommended solution.[6]
-
Injector Problems: Issues with the autosampler, such as improper needle seating or a partially blocked injector port, can lead to peak splitting.
-
Sample Solvent Effects: Injecting a sample in a strong solvent can cause it to spread unevenly at the column head, leading to a split peak. Try dissolving the sample in a weaker solvent, ideally the mobile phase.
Q3: I am having difficulty separating this compound from other taxane impurities. What strategies can I use to improve resolution?
A3: Improving the resolution between closely eluting compounds like taxanes often requires a multi-faceted approach that focuses on optimizing selectivity, efficiency, and retention.
Strategies for Improving Resolution:
| Strategy | Action |
| Optimize Selectivity (α) | This is often the most effective way to improve resolution. Consider changing the stationary phase. Pentafluorophenyl (PFP) columns often provide different selectivity for taxanes compared to traditional C18 columns due to π-π and dipole-dipole interactions.[7][8] You can also experiment with different organic modifiers (acetonitrile vs. methanol) and mobile phase pH. |
| Increase Efficiency (N) | Higher efficiency leads to sharper, narrower peaks, which improves resolution. This can be achieved by using a column with a smaller particle size (e.g., moving from a 5 µm to a 3 µm or sub-2 µm column), a longer column, or by optimizing the flow rate. |
| Increase Retention (k) | Increasing the retention time of your analytes can sometimes lead to better separation. This is typically done by decreasing the percentage of the organic solvent in the mobile phase. |
| Adjust Temperature | Lowering the column temperature can sometimes improve resolution by increasing retention, but it will also increase analysis time and backpressure. Conversely, increasing the temperature can improve efficiency but may decrease retention. |
Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common chromatographic issues encountered with this compound.
Experimental Protocols
General Reversed-Phase HPLC Method for Taxane Analysis
-
Column: A high-quality C18 or PFP column is recommended. For PFP, the different selectivity can be advantageous for resolving complex mixtures of taxanes.[7][8]
-
Example C18: 4.6 x 250 mm, 5 µm particle size
-
Example PFP: 4.6 x 150 mm, 3 µm particle size
-
-
Mobile Phase:
-
A: Water (with 0.1% formic acid for pH control and improved peak shape)
-
B: Acetonitrile (with 0.1% formic acid)
-
-
Gradient: A typical starting point would be a linear gradient from 30% B to 70% B over 20-30 minutes. The gradient may need to be optimized to improve the resolution of this compound from its impurities.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 30-40 °C.
-
Detection: UV at 227 nm.
-
Injection Volume: 5-20 µL, depending on sample concentration.
Note on Physicochemical Properties: Specific pKa and solubility data for this compound are not widely published. However, taxanes are generally complex, non-polar molecules with poor aqueous solubility. Their stability can be affected by pH and temperature, with degradation possible under strongly acidic or basic conditions.
Quantitative Data Summary
The following tables provide examples of how changes in chromatographic parameters can affect peak resolution. The data is illustrative and based on typical observations in taxane analysis.
Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution
| % Acetonitrile | Retention Time of this compound (min) | Resolution from Nearest Impurity |
| 40% | 18.5 | 1.8 |
| 50% | 12.2 | 1.4 |
| 60% | 7.8 | 0.9 |
Table 2: Comparison of C18 and PFP Columns for Taxane Separation
| Column Type | Retention Time of this compound (min) | Resolution from Impurity A | Resolution from Impurity B |
| C18 | 15.3 | 1.2 | 1.9 |
| PFP | 13.8 | 1.7 | 1.5 |
Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes. Specific experimental results may vary. Due to the limited availability of data for this compound, the troubleshooting advice is based on general principles of chromatography and the known behavior of other taxane compounds. Always consult relevant scientific literature and perform appropriate method validation for your specific application.
References
- 1. Improved separation of taxanes using a PFP stationary phase HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. lctsbible.com [lctsbible.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. silicycle.com [silicycle.com]
Technical Support Center: Tackling the Low Solubility of 2-Deacetyltaxuspine X
For researchers, scientists, and drug development professionals working with the promising but challenging compound 2-Deacetyltaxuspine X, its low aqueous solubility presents a significant hurdle in experimental design and therapeutic development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address these issues, offering potential solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low solubility of this compound?
A1: While specific data for this compound is limited, its low solubility is likely attributable to its complex, high molecular weight structure, which is characteristic of the taxane (B156437) family.[1] Taxanes are often lipophilic, meaning they are more soluble in fats and organic solvents than in water.[2] The presence of multiple hydrophobic groups and a large molecular surface area contribute to its poor aqueous solubility.
Q2: What are the common initial steps to try and dissolve this compound for in vitro experiments?
A2: A common starting point for dissolving poorly soluble compounds like this compound for in vitro assays is the use of a small amount of a water-miscible organic co-solvent.[3][4][5] Dimethyl sulfoxide (B87167) (DMSO) is a widely used initial solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.[6] It is crucial to be mindful of the final concentration of the co-solvent in your assay, as it can have its own biological effects. For taxane derivatives, ethanol (B145695) has been identified as a good biocompatible solvent.[7]
Q3: Are there any known toxicity issues with solvents or excipients used to solubilize taxane derivatives?
A3: Yes, some formulation agents used for taxanes have known toxicities. For instance, Cremophor EL, a surfactant used in the formulation of paclitaxel (B517696) (a related taxane), has been associated with hypersensitivity reactions and neurotoxicity.[8] Therefore, exploring alternative, less toxic excipients is an active area of research and is recommended.
Q4: What are the main strategies to improve the bioavailability of poorly soluble drugs like this compound for in vivo studies?
A4: Enhancing the oral bioavailability of poorly soluble drugs is a key challenge.[9] Several formulation strategies can be employed, including:
-
Particle size reduction: Decreasing the particle size increases the surface area for dissolution.[3][10]
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier can improve dissolution.[3][9]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption.[9][11]
-
Nanotechnology: Formulating the drug into nanoparticles can enhance solubility and dissolution.[2][12]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The compound has very low aqueous solubility, and the buffer cannot maintain it in solution once the DMSO concentration drops. | - Decrease the final concentration of this compound.- Increase the percentage of co-solvent (if tolerated by the experimental system).- Use a surfactant or a cyclodextrin (B1172386) in the aqueous buffer to increase solubility.[4][9] |
| Inconsistent results between experimental batches. | Variability in the preparation of the this compound solution, leading to different effective concentrations. | - Standardize the protocol for preparing the solution, including the source and purity of the compound, solvent, temperature, and mixing time.- Filter the final solution to remove any undissolved particles. |
| Low or no observable effect in a cell-based assay. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | - Confirm the concentration of the dissolved compound using an analytical method like HPLC.- Employ a solubility enhancement technique to increase the concentration of the dissolved compound. |
| Difficulty in formulating for animal studies. | The required dose cannot be dissolved in a volume suitable for administration. | - Explore more advanced formulation strategies such as micronization, nanosuspensions, or lipid-based delivery systems.[3][5][11] |
Experimental Protocols
Protocol 1: Basic Solubility Assessment
This protocol provides a general method for assessing the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO, methanol)
-
Vials
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent to be tested.
-
Tightly cap the vial and agitate it at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.[13]
-
After the incubation period, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method like HPLC.
Protocol 2: Preparation of a Solid Dispersion to Enhance Solubility
This protocol describes a solvent evaporation method to prepare a solid dispersion of this compound with a hydrophilic polymer.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycol (PEG))
-
Volatile organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
Procedure:
-
Dissolve both this compound and the hydrophilic polymer in the volatile organic solvent. The ratio of drug to polymer may need to be optimized.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid film is the solid dispersion.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
-
To use, dissolve the solid dispersion in your aqueous medium. The hydrophilic polymer will help to keep the this compound in solution.[3]
Summary of Solubility Enhancement Techniques
The following table summarizes various techniques that can be employed to address the low solubility of this compound.
| Technique Category | Specific Method | Principle | Advantages | Disadvantages |
| Physical Modifications | Micronization/Nanosizing | Increases surface area by reducing particle size.[3][5] | Applicable to many compounds, can significantly increase dissolution rate. | May not increase equilibrium solubility, potential for particle aggregation. |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier, often in an amorphous state.[3][9] | Can increase both dissolution rate and apparent solubility. | Potential for physical instability (recrystallization) over time. | |
| Chemical Modifications | Prodrugs | A more soluble promoiety is attached to the drug, which is cleaved in vivo to release the active drug.[2][14] | Can dramatically increase aqueous solubility. | Requires chemical synthesis, potential for altered pharmacology of the prodrug itself. |
| Formulation-Based | Co-solvents | A water-miscible organic solvent is used to increase the solubility.[3][4] | Simple and effective for preparing stock solutions. | Potential for in vivo toxicity and precipitation upon dilution. |
| Surfactants (Micellar Solubilization) | Surfactants form micelles that encapsulate the hydrophobic drug.[4] | Can significantly increase solubility. | Potential for toxicity of the surfactant. | |
| Cyclodextrins | Form inclusion complexes with the drug, shielding the hydrophobic parts from water.[9][14] | Generally low toxicity, can improve stability. | Limited by the stoichiometry of complexation and the size of the drug molecule. | |
| Lipid-Based Delivery Systems (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[9][11] | Can improve oral bioavailability by enhancing absorption. | Complex formulations that require careful optimization. | |
| Nanosuspensions | Crystalline drug nanoparticles stabilized by surfactants or polymers.[2] | High drug loading, increased dissolution velocity. | Requires specialized equipment for production. |
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Mechanism of micellar solubilization for hydrophobic drugs.
References
- 1. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ijpbr.in [ijpbr.in]
- 6. lifechemicals.com [lifechemicals.com]
- 7. US5698582A - Compositions containing taxane derivatives - Google Patents [patents.google.com]
- 8. A toxic organic solvent-free technology for the preparation of PEGylated paclitaxel nanosuspension based on human serum albumin for effective cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Deacetyltaxuspine X in Solution
Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) are based on the established knowledge of taxane (B156437) chemistry, primarily focusing on well-studied analogs like paclitaxel (B517696) and docetaxel (B913). While 2-Deacetyltaxuspine X is a member of the taxane family, its specific degradation profile may vary. Researchers should use this information as a general guide and perform validation studies specific to their experimental conditions.
Troubleshooting Degradation Issues
This section provides solutions to common problems encountered during the handling and analysis of this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound purity over a short period in solution. | pH-mediated hydrolysis: Taxanes are susceptible to hydrolysis, particularly under basic or neutral conditions, leading to the cleavage of ester groups.[1][2] | Maintain the solution pH in the acidic range, optimally between 3 and 5, where taxanes exhibit the greatest stability.[2][3] Use a suitable buffer system (e.g., citrate (B86180) or acetate (B1210297) buffer) to maintain a stable pH. |
| Appearance of unexpected peaks in HPLC/UPLC analysis. | Epimerization: Taxanes can undergo epimerization at the C-7 position, especially in basic or neutral aqueous solutions, resulting in the formation of 7-epi-taxoids.[1][4][5] | Similar to preventing hydrolysis, maintain a slightly acidic pH (3-5) to minimize base-catalyzed epimerization.[1][3] Analyze samples promptly after preparation. |
| Oxidative Degradation: The taxane core can be susceptible to oxidation, leading to the formation of various oxidation products.[6][7] | Degas solvents to remove dissolved oxygen. Consider adding antioxidants like ascorbic acid or EDTA, although their effectiveness should be validated as they can sometimes accelerate degradation under certain conditions.[8] Store solutions protected from light. | |
| Precipitation of the compound from the solution. | Poor Solubility: this compound, like other taxanes, is likely poorly soluble in aqueous solutions.[9] Changes in temperature or solvent composition can lead to precipitation. | Use co-solvents such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to improve solubility.[2][3] For infusions, use appropriate containers like polyolefin bags, as PVC bags can lead to precipitation and leaching of plasticizers.[10] Store solutions at a consistent, appropriate temperature; refrigerated storage has been shown to improve the stability of some taxane formulations.[11][12] |
| Inconsistent results between experimental replicates. | Inconsistent Sample Handling: Variations in storage time, temperature, or exposure to light between samples can lead to different levels of degradation.[4] | Standardize all sample handling procedures. Prepare fresh solutions for each experiment whenever possible. If storage is necessary, aliquot solutions and store them at a low temperature (e.g., -20°C or -80°C), protected from light.[13] Perform extractions and manipulations on ice or in a cold room to inhibit nuclease activity if working with biological samples.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for taxanes like this compound in solution?
A1: Based on studies of related taxanes, the main degradation pathways are:
-
Hydrolysis: Cleavage of the ester side chains, particularly sensitive to basic pH conditions.[2]
-
Epimerization: Reversible conversion at the C-7 position to form the 7-epi-isomer, which is also base-catalyzed.[1][5]
-
Oxidation: Modification of the taxane core, for instance at the C-10 position in docetaxel.[6]
Q2: What is the optimal pH for storing this compound in an aqueous solution?
A2: For taxanes like paclitaxel, the optimal stability in aqueous solutions is observed in the pH range of 3 to 5.[2][3] It is highly recommended to maintain the pH of your this compound solution within this acidic range to minimize both hydrolysis and epimerization.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: Due to the poor aqueous solubility of taxanes, organic co-solvents are often necessary.[9] Ethanol and polyethylene glycol (PEG) 400 have been shown to improve the solubility of paclitaxel.[2] For analytical purposes, a mixture of acetonitrile (B52724) and water is commonly used as a mobile phase in HPLC.[6] The choice of solvent will depend on the specific application, and its impact on stability should be evaluated.
Q4: How should I store my this compound solutions for short-term and long-term use?
A4:
-
Short-term: For daily use, it is best to prepare fresh solutions. If short-term storage is necessary, keep the solution at refrigerated temperatures (2-8°C) and protected from light.[11][12]
-
Long-term: For long-term storage, it is advisable to store the compound as a solid at -20°C or below. If a stock solution is required, prepare it in a suitable organic solvent, aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.[13]
Q5: How can I detect and quantify the degradation of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method with UV detection is the most common approach.[6][10] This method should be capable of separating the intact this compound from its potential degradation products. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), can be used to identify the chemical structures of the degradation products.[1][7][14]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify the potential degradation products of this compound and determine its intrinsic stability.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N hydrochloric acid. Incubate at 60°C for 24 hours.[6]
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N sodium hydroxide. Keep at room temperature for 2 hours.[6]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[6]
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.[6]
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.
3. Sample Analysis:
-
After the specified incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase for HPLC or UPLC analysis.
-
Analyze the samples using a validated stability-indicating chromatographic method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to analyze the stability of this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient mixture of acetonitrile and water or a buffer solution (e.g., phosphate (B84403) buffer). A typical gradient might start with a higher aqueous composition and gradually increase the acetonitrile concentration.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 230 nm (this may need to be optimized for this compound).[6]
-
Column Temperature: 25°C.[6]
-
Injection Volume: 20 µL.[6]
-
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Factors influencing the degradation of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the Structure and Stability of Paclitaxel Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physico-chemical stability of docetaxel premix solution and docetaxel infusion solutions in PVC bags and polyolefine containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage - ecancer [ecancer.org]
- 12. Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage - ecancer [ecancer.org]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. ijmr.net.in [ijmr.net.in]
Technical Support Center: Optimizing 2-Deacetyltaxuspine X Dosage for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of 2-Deacetyltaxuspine X in cell culture experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a taxane (B156437) derivative. Taxanes are a class of diterpenes that function as microtubule-stabilizing agents.[1] Their primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which disrupts the normal dynamic instability required for cell division.[2] This stabilization of microtubules leads to a sustained block in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).[1]
Q2: What is a suitable starting concentration range for this compound in a cytotoxicity assay?
A: For novel taxane derivatives like this compound, it is advisable to start with a broad logarithmic concentration range to determine the half-maximal inhibitory concentration (IC50). A sensible starting point for most cancer cell lines is from 1 nM to 10 µM.[1] For many sensitive cancer cell lines, the IC50 for taxanes is often in the low nanomolar range.[2] It is crucial to perform a dose-response experiment to determine the precise IC50 for your specific cell line.[2]
Q3: How should I prepare and store this compound stock solutions?
A: Due to the poor aqueous solubility of most taxanes, this compound should first be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a high-concentration stock solution (e.g., 10 mM).[3] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[4]
Q4: For how long should I expose my cells to this compound?
A: The optimal exposure time is cell-line dependent and should be determined experimentally. A common starting point is to treat cells for 24, 48, and 72 hours.[4] Shorter incubation times may be sufficient for observing effects on microtubule dynamics, while longer exposures are often necessary to observe significant apoptosis.
Q5: Can this compound or its solvent interfere with my cell viability assay?
A: Yes, it is possible. Some chemical compounds can react with assay reagents, leading to inaccurate results.[1] To mitigate this, always include a "no-cell" control containing the culture medium and the highest concentration of this compound (and DMSO) used in your experiment. This will help you to identify any direct interference with the assay reagents.[1]
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of this compound dosage.
| Problem | Possible Cause | Solution |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| No significant cell death observed even at high concentrations | - Cell line is resistant to taxanes.- Insufficient incubation time.- Inactivation of the compound. | - Research the sensitivity of your cell line to taxanes. Consider using a known sensitive cell line as a positive control.- Increase the duration of drug exposure (e.g., up to 72 hours).- Prepare fresh dilutions of the compound from a new stock aliquot for each experiment. |
| "Plateau effect" in the dose-response curve (no further increase in cell death above a certain concentration) | - This is a known phenomenon with taxanes where increasing the concentration beyond a certain point does not result in additional cytotoxicity.[1] | - Ensure your concentration range is adequate to capture the dynamic portion of the curve where cell viability is between 10% and 90%. Focus on obtaining a clear sigmoidal curve to accurately determine the IC50. |
| Low signal in control (untreated) wells | - Low cell seeding density.- Suboptimal cell culture conditions. | - Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.- Ensure the culture medium, temperature, and CO2 levels are optimal for cell growth. |
| Precipitation of the compound in the culture medium | - Poor solubility of this compound at the tested concentration. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still non-toxic to the cells.- Visually inspect the wells for any precipitation after adding the compound. If observed, consider lowering the highest concentration or using a different solubilizing agent. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10-20% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells and solvent control wells (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: For adherent cells, collect the culture medium (which may contain floating apoptotic cells), wash with PBS, and detach the cells using Trypsin-EDTA. Combine all collected cells. For suspension cells, directly collect the cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in a small amount of PBS to create a single-cell suspension. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%. Incubate on ice for at least 30 minutes (or at -20°C for longer storage).[6]
-
Staining: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes. Decant the ethanol and wash the cells twice with PBS. Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. Generate a histogram of the PI fluorescence intensity for the single-cell population.[6]
-
Data Analysis: Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[6]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting logical relationships.
References
troubleshooting 2-Deacetyltaxuspine X induced cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Deacetyltaxuspine X in cytotoxicity experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, providing potential causes and solutions in a question-and-answer format.
Problem 1: High variability in cytotoxicity results between replicate wells.
-
Question: I am observing significant differences in cell viability between replicate wells treated with the same concentration of this compound. What could be the cause?
-
Answer: High variability is a common issue in cell-based assays and can stem from several factors:
-
Uneven Cell Seeding: An inconsistent number of cells per well is a primary cause of variability. Ensure your cell suspension is homogenous by gently mixing before and during plating. Visually inspect the plate under a microscope after seeding to confirm even distribution.[1][2]
-
Pipetting Errors: Inaccurate pipetting of the compound or assay reagents can lead to significant variations. Ensure your pipettes are calibrated and use proper pipetting techniques. For serial dilutions, it is crucial to change pipette tips between concentrations.[1][3]
-
Edge Effects: Wells on the perimeter of a multi-well plate are susceptible to evaporation, which can alter the concentration of this compound and affect cell growth. It is advisable to avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[1][2]
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Compound Precipitation: this compound, like many taxanes, may have limited aqueous solubility. If the compound precipitates out of solution, its effective concentration will be reduced and unevenly distributed. Visually inspect your stock solutions and final dilutions for any signs of precipitation.
-
Problem 2: The IC50 value for this compound is inconsistent between experiments.
-
Question: My calculated half-maximal inhibitory concentration (IC50) for this compound varies significantly from one experiment to the next. Why is this happening?
-
Answer: Fluctuations in IC50 values can be attributed to several experimental variables:
-
Cell Health and Passage Number: The physiological state of your cells is critical. Use cells that are in the exponential growth phase and have a consistent and low passage number. High-passage cells can undergo phenotypic changes, altering their sensitivity to cytotoxic agents.[1]
-
Inconsistent Incubation Times: The duration of exposure to this compound will directly impact the cytotoxic effect. It is crucial to adhere to a standardized incubation time across all experiments to ensure reproducibility.[4]
-
Variations in Cell Seeding Density: The initial number of cells seeded can affect the growth rate and the response to the drug. Optimizing and standardizing the cell seeding density for your specific cell line is essential for consistent results.[5][6]
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid degradation. Avoid repeated freeze-thaw cycles of the stock solution.[5][7]
-
Problem 3: No significant cytotoxicity is observed at expected concentrations.
-
Question: I am not observing the expected level of cell death, even at what I believe should be effective concentrations of this compound. What should I investigate?
-
Answer: A lack of cytotoxic effect can be due to several factors:
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to taxanes. This can be due to mechanisms such as the overexpression of drug efflux pumps (e.g., P-glycoprotein).[4]
-
Insufficient Incubation Time: The cytotoxic effects of microtubule-stabilizing agents may take time to manifest. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.[8]
-
Compound Instability or Degradation: Ensure that this compound has been stored correctly and that the stock solutions have not degraded. Preparing fresh dilutions for each experiment is recommended.[4]
-
Suboptimal Assay Conditions: The chosen cytotoxicity assay may not be sensitive enough, or the concentration range of the compound may be too low. It is advisable to test a broad range of concentrations to establish a full dose-response curve.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a taxane (B156437) diterpenoid. Taxanes are a class of microtubule-stabilizing agents. They bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This disruption of normal microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle and ultimately induces apoptosis (programmed cell death).
Q2: How should I prepare and store stock solutions of this compound?
A2: Due to the poor water solubility of most taxanes, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[7] For long-term storage, this stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[4] When preparing working dilutions in cell culture medium, ensure the final concentration of the solvent is not toxic to the cells (typically below 0.5% for DMSO).[9]
Q3: Which cytotoxicity assay is most suitable for this compound?
A3: Several assays can be used to measure the cytotoxicity of this compound. Common choices include:
-
MTT/MTS/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability. They are widely used due to their simplicity.[5]
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, providing a direct measure of cytotoxicity.[2]
-
ATP-Based Assays: These assays quantify the amount of ATP in a cell population, which is a marker of metabolically active, viable cells. They are known for their high sensitivity.[2] It is often recommended to use at least two different assays that measure different endpoints to confirm your results.[2]
Q4: What are the typical IC50 values for taxanes?
A4: The IC50 value is highly dependent on the specific compound, the cell line used, and the experimental conditions (e.g., incubation time). For this reason, it is crucial to determine the IC50 of this compound empirically in your experimental system. The following table provides representative IC50 values for other taxanes to illustrate the typical range of activity.
Data Presentation
Table 1: Representative IC50 Values for Common Taxanes in Various Cancer Cell Lines
| Taxane | Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value |
| Paclitaxel | HeLa | Cervical Cancer | 48 | ~1.01 µg/mL |
| Docetaxel | DU-145 | Prostate Cancer | 72 | ~2 nM |
| Cabazitaxel | PC-3 | Prostate Cancer | 72 | ~1.5 nM |
Note: These values are for illustrative purposes only and may vary between different studies and experimental conditions. Researchers should determine the IC50 for this compound in their specific cell lines.
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using an MTS Assay
This protocol provides a general framework for assessing cell viability. It is recommended to optimize parameters such as cell seeding density and incubation time for your specific cell line.
Materials:
-
96-well cell culture plates
-
Your chosen cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
MTS reagent
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Prepare a cell suspension of the desired concentration in complete culture medium.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL per well.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and below the toxic threshold for your cells.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle control wells (cells treated with medium containing the same concentration of DMSO as the compound-treated wells) and background control wells (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[4]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a distinct color change is observed.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.[5]
-
Visualizations
Signaling Pathway
Caption: General signaling pathway of taxane-induced apoptosis.
Experimental Workflow
Caption: Standard workflow for a cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. helix.dnares.in [helix.dnares.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 2-Deacetyltaxuspine X
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Deacetyltaxuspine X and encountering resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound belongs to the taxane (B156437) family of diterpenoids. Like other taxanes, its primary mechanism of action is the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
Q2: We are observing a decrease in the efficacy of this compound in our cancer cell line over time. What are the common mechanisms of resistance to taxanes?
Resistance to taxanes, and likely to this compound, is a multifactorial issue. The most common mechanisms include:
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Overexpression of ATP-Binding Cassette (ABC) Transporters: Proteins like P-glycoprotein (P-gp/MDR1) act as efflux pumps, actively removing the drug from the cancer cell and reducing its intracellular concentration. Taxuspine X, a related compound, has been identified as a potent P-glycoprotein inhibitor, suggesting that this family of compounds may be involved in modulating this resistance mechanism.[1]
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Alterations in Tubulin: Mutations in the β-tubulin gene can alter the drug's binding site, reducing its affinity for microtubules. Changes in the expression of different tubulin isotypes can also contribute to resistance.
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Activation of Pro-Survival Signaling Pathways: Upregulation of pathways such as PI3K/Akt, MAPK/ERK, and NF-κB can promote cell survival and override the apoptotic signals induced by this compound.
Q3: How can we determine if our resistant cell line is overexpressing P-glycoprotein?
The most common method is to perform a Western blot analysis to quantify the protein levels of P-gp in your resistant cell line compared to the parental, sensitive cell line. An increased band intensity at approximately 170 kDa in the resistant line would indicate overexpression.[2][3][4][5][6]
Q4: Are there any known inhibitors that can be used to overcome P-glycoprotein-mediated resistance to this compound?
While specific inhibitors for use with this compound are not well-documented, general P-gp inhibitors can be tested. Verapamil and cyclosporine are well-known P-gp inhibitors used in research.[7] Given that the related compound, taxuspine X, is a potent P-gp inhibitor, it is plausible that this compound itself or its analogs could have P-gp inhibitory activity.[1][8]
Q5: Our sequencing results show no mutations in the β-tubulin gene, yet we still observe resistance. What other mechanisms could be at play?
Even without tubulin mutations, resistance can be mediated by post-translational modifications of tubulin or changes in the expression of microtubule-associated proteins (MAPs). Additionally, the activation of downstream survival signaling pathways is a major contributor to resistance. We recommend investigating the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.
Troubleshooting Guides
Problem 1: Decreased cell death in response to this compound treatment.
Possible Cause 1.1: Increased drug efflux due to P-glycoprotein (P-gp) overexpression.
-
Troubleshooting Steps:
-
Confirm P-gp Overexpression: Perform Western blot analysis on cell lysates from both sensitive and resistant cells using a P-gp specific antibody.
-
Functional Assay: Use a fluorescent P-gp substrate like Rhodamine 123. A lower intracellular fluorescence in resistant cells compared to sensitive cells indicates increased efflux.
-
Co-treatment with a P-gp Inhibitor: Treat resistant cells with a combination of this compound and a P-gp inhibitor (e.g., verapamil). A restored cytotoxic effect of this compound would confirm P-gp's role in the resistance.
-
Possible Cause 1.2: Alterations in the drug target (β-tubulin).
-
Troubleshooting Steps:
-
Sequence the β-tubulin gene (TUBB1): Compare the sequence from resistant and sensitive cells to identify any potential mutations in the drug-binding domain.
-
Assess Tubulin Isotype Expression: Use quantitative PCR (qPCR) or Western blotting to compare the expression levels of different β-tubulin isotypes between sensitive and resistant cells.
-
Possible Cause 1.3: Activation of pro-survival signaling pathways.
-
Troubleshooting Steps:
-
Analyze PI3K/Akt Pathway: Perform Western blot analysis to check the phosphorylation levels of Akt (at Ser473) and downstream targets like mTOR and GSK3β. Increased phosphorylation indicates pathway activation.
-
Analyze MAPK/ERK Pathway: Use Western blotting to assess the phosphorylation levels of ERK1/2. Elevated p-ERK1/2 suggests activation of this pathway.
-
Analyze NF-κB Pathway: Perform an electrophoretic mobility shift assay (EMSA) or a reporter gene assay to determine the DNA-binding activity of NF-κB. Increased activity points to its involvement in resistance.
-
Problem 2: Inconsistent results in cell viability assays.
Possible Cause 2.1: Suboptimal assay conditions.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase during the experiment.
-
Verify Drug Concentration and Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Choose the Right Assay: For suspension cells, assays that do not require washing steps are preferable. For adherent cells, ensure complete solubilization of formazan (B1609692) crystals in MTT assays. Consider using alternative assays like MTS or CellTiter-Glo®.[9][10][11]
-
Quantitative Data Summary
The following tables provide examples of how to structure and present quantitative data from experiments investigating resistance to this compound.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (nM) of this compound | Fold Resistance |
| Parental (Sensitive) | 15 ± 2.1 | 1 |
| Resistant Subline 1 | 250 ± 15.8 | 16.7 |
| Resistant Subline 2 | 480 ± 25.3 | 32.0 |
Table 2: Effect of P-glycoprotein Inhibitor on this compound Efficacy
| Cell Line | Treatment | Cell Viability (%) |
| Parental (Sensitive) | This compound (20 nM) | 52 ± 4.5 |
| Resistant Subline 1 | This compound (20 nM) | 88 ± 6.2 |
| Resistant Subline 1 | This compound (20 nM) + Verapamil (10 µM) | 58 ± 5.1 |
Experimental Protocols
Protocol 1: Western Blot for P-glycoprotein (P-gp) Detection
-
Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 7.5% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., clone C219) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[2][3][4][5][6]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9][10][11]
Signaling Pathway Diagrams
References
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 细胞活力和增殖测定 [sigmaaldrich.com]
- 11. biotium.com [biotium.com]
Technical Support Center: Enhancing the Stability of 2-Deacetyltaxuspine X Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 2-Deacetyltaxuspine X formulations. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Rapid degradation of this compound in aqueous solution. | Hydrolysis or oxidation: The ester and other functional groups in taxanes are susceptible to hydrolysis, especially at non-neutral pH. Oxidation can also occur. | - pH Control: Adjust the pH of the formulation to a range of 4-6, as taxanes are generally more stable in slightly acidic conditions. - Use of Buffers: Employ citrate (B86180) or acetate (B1210297) buffers to maintain the optimal pH. - Antioxidants: Include antioxidants such as ascorbic acid or sodium metabisulfite (B1197395) to prevent oxidative degradation. |
| Precipitation of this compound upon dilution. | Poor aqueous solubility: this compound, like other taxanes, has low water solubility. | - Co-solvents: Utilize co-solvents like ethanol, propylene (B89431) glycol, or PEG 400 to increase solubility. - Surfactants: Incorporate non-ionic surfactants such as Polysorbate 80 or Cremophor EL to form micelles that encapsulate the drug. - Nanoformulations: Consider developing nanoformulations (e.g., liposomes, nanoparticles) to improve solubility and stability. |
| Discoloration of the formulation over time. | Degradation product formation or excipient interaction. | - Purity Analysis: Use HPLC to identify the colored species and determine if they are degradation products. - Excipient Compatibility Study: Evaluate the compatibility of this compound with all excipients individually. |
| Loss of potency after lyophilization. | Inadequate cryoprotection or suboptimal lyophilization cycle. | - Cryoprotectants: Add cryoprotectants like sucrose, trehalose, or mannitol (B672) to the pre-lyophilization solution to protect the drug during freezing. - Optimize Lyophilization Cycle: Adjust freezing rate, primary drying temperature and pressure, and secondary drying time to ensure complete removal of water without damaging the drug. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, based on its structural similarity to other taxanes like paclitaxel, the primary degradation routes are likely to be:
-
Epimerization: Isomerization at chiral centers, particularly at C-7.
-
Hydrolysis: Cleavage of ester linkages, leading to the formation of inactive metabolites.
-
Oxidation: Modification of the taxane (B156437) core or its side chains.
Q2: What is the optimal pH range for a stable aqueous formulation of this compound?
A2: For taxane compounds, a slightly acidic pH range of 4 to 6 is generally recommended to minimize hydrolysis. It is crucial to perform a pH-stability profile study for your specific formulation to determine the optimal pH.
Q3: Which excipients are commonly used to stabilize taxane formulations?
A3: A variety of excipients can be used to enhance the stability of taxane formulations:
-
Solubilizers: Ethanol, propylene glycol, PEG 400, Polysorbate 80, Cremophor EL.
-
Buffers: Citrate, acetate.
-
Antioxidants: Ascorbic acid, sodium metabisulfite, EDTA.
-
Cryoprotectants (for lyophilization): Sucrose, trehalose, mannitol.
Q4: How can I monitor the stability of my this compound formulation?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach for monitoring the potency of this compound and detecting the formation of degradation products. Key parameters to monitor during a stability study include:
-
Appearance (color, clarity, precipitation)
-
pH
-
Assay of this compound
-
Quantification of known and unknown degradation products
Experimental Protocols
Protocol 1: pH-Stability Profile of this compound
Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Prepare a series of aqueous buffer solutions with pH values ranging from 3 to 9 (e.g., citrate buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-9).
-
Spike a known concentration of the this compound stock solution into each buffer to achieve a final desired concentration (ensure the organic solvent concentration is low, typically <1%).
-
Divide each solution into aliquots and store them at a controlled temperature (e.g., 40°C for an accelerated stability study).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each pH solution.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.
-
Plot the percentage of remaining this compound against time for each pH and calculate the degradation rate constant.
Protocol 2: Evaluation of Cryoprotectants for Lyophilization of this compound
Objective: To assess the effectiveness of different cryoprotectants in preserving the stability of this compound during lyophilization.
Methodology:
-
Prepare a solution of this compound in a water/tert-butanol co-solvent system.
-
Divide the solution into several batches. To each batch, add a different cryoprotectant (e.g., sucrose, trehalose, mannitol) at a specific concentration (e.g., 5% w/v). Keep one batch as a control without any cryoprotectant.
-
Fill the solutions into vials.
-
Freeze the vials to a low temperature (e.g., -40°C).
-
Perform primary drying at a controlled temperature and pressure (e.g., -10°C, 100 mTorr) until all the ice has sublimated.
-
Perform secondary drying by increasing the temperature (e.g., 25°C) to remove residual moisture.
-
After lyophilization, reconstitute the dried cakes with water.
-
Analyze the reconstituted solutions for the concentration of this compound and any degradation products using HPLC.
-
Compare the recovery of this compound in the presence of different cryoprotectants to the control.
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation of this compound at 40°C
| pH | Degradation Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) |
| 3.0 | 0.045 | 15.4 |
| 4.0 | 0.012 | 57.8 |
| 5.0 | 0.009 | 77.0 |
| 6.0 | 0.015 | 46.2 |
| 7.0 | 0.058 | 11.9 |
| 8.0 | 0.120 | 5.8 |
| 9.0 | 0.250 | 2.8 |
Table 2: Hypothetical Recovery of this compound after Lyophilization with Different Cryoprotectants
| Cryoprotectant (5% w/v) | Recovery (%) |
| None (Control) | 75.2 |
| Sucrose | 98.5 |
| Trehalose | 99.1 |
| Mannitol | 96.8 |
Visualizations
Caption: Workflow for Determining the pH-Stability Profile.
Caption: Decision Tree for Formulation Troubleshooting.
minimizing off-target effects of 2-Deacetyltaxuspine X
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of 2-Deacetyltaxuspine X, a novel taxane (B156437) compound. Given the limited specific data on this compound, this guide draws upon the extensive knowledge of the taxane class of molecules to provide robust troubleshooting strategies and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound?
A1: As a taxane, this compound is expected to exert its primary on-target effect by stabilizing microtubules. This interference with microtubule dynamics arrests the cell cycle, primarily at the G2/M phase, and ultimately induces apoptosis in rapidly dividing cancer cells.[1][2]
Q2: What are the most common off-target effects associated with taxanes, and likely with this compound?
A2: The most frequently observed off-target effects of taxanes include chemotherapy-induced peripheral neuropathy (CIPN), hypersensitivity reactions (HSRs), and myelosuppression.[3][4] Researchers working with this compound should be prepared to assess and manage these potential toxicities.
Q3: How can I proactively minimize peripheral neuropathy in my preclinical studies?
A3: Dose optimization is the most critical factor in managing CIPN.[5] Establishing a therapeutic window with a clear dose-response relationship for both efficacy and neurotoxicity is essential. Additionally, consider co-administration with potential neuroprotective agents, although none are currently established as standard practice.
Q4: What causes hypersensitivity reactions to taxanes and how can they be mitigated?
A4: HSRs to taxanes can be triggered by the taxane molecule itself or by the solvents used for solubilization, such as Cremophor EL in paclitaxel.[6][7][8] These reactions can be IgE-mediated or non-IgE-mediated, often involving mast cell degranulation.[6][8][9] In a research setting, using a premedication protocol with antihistamines and corticosteroids can significantly reduce the incidence and severity of HSRs.[10] The use of nanoparticle albumin-bound (nab) technology, which avoids the need for Cremophor EL, has also been shown to reduce HSRs.[7]
Q5: What is the mechanism of taxane-induced myelosuppression?
A5: Taxane-induced myelosuppression results from the disruption of microtubule function in hematopoietic progenitor cells within the bone marrow.[11] This interference with cell division leads to a decrease in the production of neutrophils, platelets, and red blood cells.[12]
Troubleshooting Guides
Issue 1: Unexpected Level of In Vitro Neurotoxicity
| Symptom | Possible Cause | Troubleshooting Steps |
| High levels of neurite retraction and cell death in dorsal root ganglion (DRG) neuron cultures at low concentrations. | The compound may have a narrow therapeutic index. | 1. Perform a detailed dose-response curve to accurately determine the IC50 for both cancer cell lines and DRG neurons. 2. Reduce the concentration of this compound in subsequent experiments. 3. Shorten the exposure time of the neurons to the compound. |
| Inconsistent neurotoxicity results across experiments. | Variability in cell culture conditions or reagent preparation. | 1. Ensure consistent cell seeding density and passage number for DRG neurons. 2. Prepare fresh dilutions of this compound for each experiment. 3. Calibrate all equipment, such as pipettes and incubators. |
Issue 2: Signs of Hypersensitivity in Animal Models
| Symptom | Possible Cause | Troubleshooting Steps |
| Animals exhibit signs of anaphylaxis (e.g., respiratory distress, lethargy, piloerection) shortly after administration. | The formulation of this compound may be causing an acute reaction. | 1. Implement a premedication protocol with corticosteroids and antihistamines prior to administration. 2. Consider reformulating this compound, potentially using an albumin-bound nanoparticle approach. 3. Reduce the infusion rate to slow the introduction of the compound. |
| Localized skin reactions at the injection site. | Irritation from the compound or vehicle. | 1. Dilute the compound to a lower concentration. 2. Change the injection site for subsequent administrations. 3. Evaluate the vehicle alone for irritant properties. |
Issue 3: Severe Myelosuppression in Animal Models
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant and prolonged neutropenia or thrombocytopenia observed in complete blood counts (CBCs). | The dose of this compound is too high, leading to excessive bone marrow suppression. | 1. Re-evaluate the dose-response relationship for myelosuppression. 2. Reduce the dose or alter the dosing schedule (e.g., less frequent administration). 3. Consider co-administration with hematopoietic growth factors (e.g., G-CSF) to support bone marrow recovery, though this may impact the tumor microenvironment.[13] |
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound
| Cell Line | IC50 (nM) - Efficacy | IC50 (nM) - Neurotoxicity (DRG Neurons) | Therapeutic Index (Neurotoxicity IC50 / Efficacy IC50) |
| Breast Cancer (MCF-7) | Enter Data | Enter Data | Calculate |
| Ovarian Cancer (OVCAR-3) | Enter Data | Enter Data | Calculate |
| Lung Cancer (A549) | Enter Data | Enter Data | Calculate |
Table 2: Example Myelosuppression Data in a Murine Model
| Dose of this compound (mg/kg) | Neutrophil Nadir (x10³/µL) | Platelet Nadir (x10³/µL) | Time to Nadir (Days) | Time to Recovery (Days) |
| Vehicle Control | Enter Data | Enter Data | N/A | N/A |
| Low Dose | Enter Data | Enter Data | Enter Data | Enter Data |
| Mid Dose | Enter Data | Enter Data | Enter Data | Enter Data |
| High Dose | Enter Data | Enter Data | Enter Data | Enter Data |
Experimental Protocols
Protocol 1: In Vitro Neurotoxicity Assessment Using Dorsal Root Ganglion (DRG) Neurons
-
Cell Culture: Culture primary DRG neurons from rodents or use a commercially available human iPSC-derived DRG neuron cell line.[3][14][15]
-
Cell Seeding: Plate neurons in a 96-well plate at a density that allows for neurite outgrowth analysis.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate culture medium.
-
Treatment: After allowing neurons to adhere and extend neurites (typically 48-72 hours), replace the medium with the medium containing this compound at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Neurite Outgrowth Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain for a neuronal marker, such as β-III tubulin.
-
Image the wells using a high-content imaging system.
-
Quantify neurite length and number of branch points per neuron.
-
-
Cell Viability Assay: In a parallel plate, assess cell viability using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis: Plot dose-response curves for both neurite outgrowth inhibition and cell viability to determine IC50 values.
Protocol 2: In Vitro Myelosuppression Assessment Using Colony-Forming Unit (CFU) Assay
-
Cell Source: Obtain human or murine bone marrow mononuclear cells or peripheral blood hematopoietic progenitor cells.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable medium.
-
CFU Assay:
-
Mix the hematopoietic progenitor cells with a methylcellulose-based medium containing appropriate cytokines to support the growth of different colony types (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid).
-
Add this compound at various concentrations to the cell mixture. Include a vehicle control.
-
Plate the mixture in 35 mm dishes.
-
-
Incubation: Incubate the dishes in a humidified incubator at 37°C with 5% CO₂ for 10-14 days.
-
Colony Counting: Enumerate the number of colonies of each type under a microscope.
-
Data Analysis: Calculate the percentage of colony inhibition for each concentration relative to the vehicle control and determine the IC50 value for myelosuppression.[16][17]
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: Off-target pathways in taxane-induced peripheral neuropathy.
Caption: Mechanisms of taxane-induced hypersensitivity reactions.
Caption: Preclinical workflow for assessing this compound.
References
- 1. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. mdbneuro.com [mdbneuro.com]
- 4. Pathomechanisms of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Preclinical research in paclitaxel-induced neuropathic pain: a systematic review [frontiersin.org]
- 6. Hypersensitivity to antineoplastic agents: mechanisms and treatment with rapid desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypersensitivity Reactions to Taxanes and Subsequent Treatment with Nab-Paclitaxel: Case Reports of 2 Women with Early-Stage Breast Cancer [jhoponline.com]
- 8. escholarship.org [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. 3264-Premedication for prophylaxis of taxane hypersensitivity reactions | eviQ [eviq.org.au]
- 11. medrxiv.org [medrxiv.org]
- 12. Signal Mining and Analysis of Drug-Induced Myelosuppression: A Real-World Study From FAERS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taxane chemotherapy induces stromal injury that leads to breast cancer dormancy escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdbneuro.com [mdbneuro.com]
- 16. In vitro tests for haematotoxicity: prediction of drug-induced myelosuppression by the CFU-GM assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.stemcell.com [cdn.stemcell.com]
Validation & Comparative
Validating the Purity of Synthetic 2-Deacetyltaxuspine X: A Comparative Guide
For researchers and drug development professionals, establishing the purity of a synthetic compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for validating the purity of synthetic 2-Deacetyltaxuspine X, a member of the taxane (B156437) family. The methodologies and data presentation are based on established practices for the analysis of taxanes, providing a framework for the rigorous assessment of this novel synthetic compound.
Comparative Analysis of Purity Validation Methods
The selection of an appropriate analytical method is crucial for the accurate determination of purity. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques commonly employed for the analysis of taxanes.[1][2][3][4][5] The table below summarizes the key aspects of these methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase. | Combines the separation power of HPLC with the mass analysis capability of mass spectrometry. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. |
| Primary Data | Chromatogram showing peaks corresponding to different components, with peak area proportional to concentration. | Chromatograms and mass spectra, providing retention time and mass-to-charge ratio for each component. | Spectrum showing signals corresponding to different nuclei in the molecule, with signal integration proportional to the number of nuclei. |
| Purity Determination | Calculation of percentage purity based on the relative area of the main peak. | Purity assessment based on the main peak's area in the chromatogram and confirmation of its mass. | Quantitative NMR (qNMR) can be used for absolute purity determination against a certified reference standard. |
| Advantages | Robust, reproducible, high resolution, and widely available.[1][4] | High sensitivity and selectivity, provides molecular weight information, and can identify impurities.[1][2] | Provides detailed structural information, can identify and quantify impurities without the need for reference standards for each impurity. |
| Disadvantages | Requires reference standards for impurity identification. | Can be subject to matrix effects and ion suppression. | Lower sensitivity compared to LC-MS, and complex spectra can be challenging to interpret. |
| Typical Application | Routine quality control, purity assessment, and quantification.[3][4] | Impurity profiling, metabolite identification, and confirmation of molecular identity.[2] | Structural elucidation, definitive identification, and absolute quantification. |
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general procedure for the purity analysis of a synthetic taxane like this compound. The specific parameters may require optimization.
1. Materials and Reagents:
-
Synthetic this compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Reference standard of this compound (if available)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 30% acetonitrile and increasing to 80% over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 227 nm (typical for taxanes)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the synthetic this compound in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram for a sufficient duration to allow for the elution of all potential impurities.
5. Data Interpretation:
-
Identify the peak corresponding to this compound based on its retention time (comparison with a reference standard is ideal).
-
Calculate the percentage purity by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.
Visualizing the Workflow and Biological Context
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity validation and a representative signaling pathway for taxanes.
Caption: Experimental workflow for validating the purity of synthetic this compound.
Caption: Representative signaling pathway for taxanes, illustrating microtubule stabilization.
Disclaimer: The information provided in this guide is based on general analytical principles for taxanes. Due to the limited publicly available data for this compound, the experimental conditions and expected outcomes should be considered as a starting point for method development and validation. It is recommended to perform thorough in-house validation for any new synthetic compound.
References
Comparative Efficacy Analysis: 2-Deacetyltaxuspine X and Docetaxel
A direct comparative analysis of the efficacy of 2-Deacetyltaxuspine X and the widely used chemotherapeutic agent docetaxel (B913) is not feasible at this time due to a lack of available scientific data on this compound. Extensive searches of scientific literature and databases have yielded no studies detailing the mechanism of action, in vitro cytotoxicity, or in vivo antitumor activity of this compound.
This guide will, therefore, provide a comprehensive overview of the established efficacy and mechanisms of docetaxel, which may serve as a benchmark for the future evaluation of novel taxane (B156437) compounds like this compound, should data become available.
Docetaxel: A Profile of a Potent Antineoplastic Agent
Docetaxel is a well-established member of the taxane family of anticancer drugs, approved for the treatment of various malignancies including breast, non-small cell lung, prostate, gastric, and head and neck cancers.[1][2][3] Its efficacy stems from its ability to disrupt microtubule dynamics, a critical process for cell division.
Mechanism of Action
Docetaxel's primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[4][5] By binding to the β-tubulin subunit of microtubules, docetaxel promotes their assembly and inhibits their depolymerization.[2] This action disrupts the normal dynamic reorganization of the microtubule network, which is vital for mitotic and interphase cellular functions.[2] The stabilization of microtubules leads to a cell-cycle arrest at the G2/M phase, ultimately inducing programmed cell death (apoptosis).[4][6]
Furthermore, docetaxel has been shown to induce apoptosis through a secondary mechanism involving the phosphorylation of the oncoprotein Bcl-2, which is known to block apoptosis.[5][6]
Caption: Mechanism of action of Docetaxel.
Preclinical Efficacy of Docetaxel
In vitro studies have demonstrated the potent cytotoxic effects of docetaxel against a wide range of human and murine cancer cell lines, with 50% inhibitory concentrations (IC50) typically ranging from 4 to 35 ng/mL.[7][8][9] The cytotoxic effects are more pronounced in proliferating cells compared to non-proliferating cells.[7][8][9]
In vivo preclinical studies have consistently shown significant antitumor activity of docetaxel. In murine transplantable tumor models, docetaxel induced complete regressions of advanced-stage tumors in 13 out of 14 models.[7][9] Similarly, in human tumor xenograft models in nude mice, docetaxel demonstrated activity in 15 out of 16 models.[7][9]
| Parameter | Docetaxel | Reference |
| In Vitro IC50 | 4 - 35 ng/mL | [7][8][9] |
| In Vivo Efficacy (Murine Tumors) | Effective in 13/14 models | [7][9] |
| In Vivo Efficacy (Human Xenografts) | Effective in 15/16 models | [7][9] |
Experimental Protocols for Efficacy Evaluation
The assessment of the efficacy of anticancer agents like docetaxel and potentially this compound involves a series of standardized in vitro and in vivo experiments.
In Vitro Cytotoxicity Assays
A common method to determine the cytotoxic effect of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for a typical MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound or docetaxel) and a vehicle control.
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.
In Vivo Antitumor Activity in Xenograft Models
To evaluate the in vivo efficacy, human tumor cells are implanted into immunocompromised mice (xenograft models).
Caption: Workflow for an in vivo xenograft model study.
Protocol:
-
Tumor Cell Implantation: A specific number of human cancer cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a certain size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are then randomly assigned to different treatment groups, including a vehicle control group and groups receiving different doses of the test compound. The drug is administered according to a specific schedule (e.g., once or twice weekly for several weeks).
-
Monitoring: Tumor size and the body weight of the mice are measured regularly throughout the study.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a set duration.
-
Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group, often expressed as a percentage of tumor growth inhibition.
Conclusion
While a direct comparison between this compound and docetaxel is not currently possible, the established data for docetaxel provides a robust framework for understanding the efficacy of taxane-based chemotherapy. The detailed mechanisms and experimental protocols outlined here will be invaluable for the future evaluation and comparison of new taxane derivatives like this compound as they emerge from preclinical development. Further research is imperative to isolate and characterize the bioactivity of this compound to determine its potential as a novel anticancer agent.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | Scilit [scilit.com]
A Comparative Analysis of 2-Deacetyltaxuspine X and Cabazitaxel: A Review of Available Data
A comprehensive side-by-side comparison of the performance and experimental data for 2-Deacetyltaxuspine X and the established chemotherapeutic agent cabazitaxel (B1684091) is not feasible at this time due to a significant lack of publicly available scientific literature on this compound. While extensive research and clinical data are available for cabazitaxel, searches for "this compound" have yielded minimal information, precluding a detailed comparative analysis as requested.
This guide will proceed by first detailing the well-documented characteristics of cabazitaxel, including its mechanism of action, experimental data from preclinical and clinical studies, and associated experimental protocols. Subsequently, it will summarize the limited information that could be found on this compound and highlight the critical data gaps that prevent a direct comparison.
Cabazitaxel: A Second-Generation Taxane (B156437)
Cabazitaxel, a semi-synthetic taxane, is a potent microtubule inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1][2][3] It is a derivative of the natural taxoid 10-deacetylbaccatin III, which is extracted from the needles of yew trees (Taxus species).[4]
Mechanism of Action
Cabazitaxel's primary mechanism of action involves the disruption of the microtubule network within cancer cells.[1][5][6] This is achieved through the following steps:
-
Binding to β-tubulin: Cabazitaxel binds to the β-tubulin subunit of microtubules.[1][4]
-
Stabilization of Microtubules: This binding stabilizes the microtubule structure, preventing their dynamic assembly and disassembly.[1][4][5][6] This contrasts with other anticancer agents that induce microtubule depolymerization.
-
Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, which is essential for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[4]
-
Induction of Apoptosis: The prolonged mitotic arrest triggers programmed cell death (apoptosis) in the cancer cells.[1]
A key feature of cabazitaxel is its poor affinity for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[7] This allows cabazitaxel to be effective in tumors that have developed resistance to other taxanes like docetaxel.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for cabazitaxel, derived from clinical trials and preclinical studies.
Table 1: Pharmacokinetic Properties of Cabazitaxel
| Parameter | Value | Source |
| Peak Plasma Time | ~1 hour | [8] |
| Peak Plasma Concentration | 226 ng/mL | [8] |
| Area Under the Curve (AUC) | 991 ng·h/mL | [8] |
| Volume of Distribution (Vd) | 4,864 L at steady state | [8] |
| Protein Binding | 89-92% (mainly albumin) | [8] |
| Metabolism | Extensively in the liver (CYP3A4/5) | [8] |
| Elimination | Feces (~76%), Urine (~3.7%) | [6][8] |
Table 2: Efficacy of Cabazitaxel in Metastatic Castration-Resistant Prostate Cancer (TROPIC Study)
| Outcome | Cabazitaxel + Prednisone | Mitoxantrone + Prednisone | Hazard Ratio (95% CI) | p-value | Source |
| Median Overall Survival | 15.1 months | 12.7 months | 0.70 (0.59–0.83) | < 0.001 | |
| Median Progression-Free Survival | 2.8 months | 1.4 months | 0.74 (0.64–0.86) | < 0.0001 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of cabazitaxel are outlined below.
In Vitro Microtubule Assembly Assay
-
Objective: To assess the effect of a compound on the polymerization of tubulin into microtubules.
-
Methodology:
-
Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
The tubulin solution is mixed with a reaction buffer containing GTP and the test compound (e.g., cabazitaxel) or a control vehicle.
-
The mixture is transferred to a temperature-controlled spectrophotometer set at 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.
-
The rate and extent of polymerization in the presence of the test compound are compared to the control.
-
Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., cabazitaxel) or a vehicle control for a specified period (e.g., 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Cell viability is calculated as a percentage of the control, and the IC50 (concentration that inhibits 50% of cell growth) is determined.
-
Xenograft Mouse Model for In Vivo Efficacy
-
Objective: To evaluate the anti-tumor activity of a compound in a living organism.
-
Methodology:
-
Human cancer cells (e.g., prostate cancer cell line) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., cabazitaxel) via a specified route (e.g., intravenous injection) and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
The anti-tumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.
-
This compound: A Compound with Limited Available Data
In stark contrast to cabazitaxel, publicly accessible information on this compound is extremely scarce. The available information is summarized below:
-
Chemical Identity: this compound is listed by some chemical suppliers with the CAS Number 259678-73-4.
-
Natural Source: It is described as a diterpenoid that can be isolated from the branches of Taxus sumatrana.[8]
-
Potential Activity: While no direct biological data for this compound has been found, a related compound, Taxuspine B, has been reported to exhibit taxol-like activity by reducing the depolymerization of microtubules.[8] This suggests that this compound, as a taxane derivative, might also interact with microtubules. However, this is purely speculative without experimental evidence.
Data Gaps for this compound:
To enable a meaningful comparison with cabazitaxel, the following information for this compound would be required:
-
Biological Activity: Data on its cytotoxic effects against various cancer cell lines (IC50 values).
-
Mechanism of Action: Studies to confirm if it targets microtubules and to what extent it stabilizes them.
-
Pharmacokinetics: Information on its absorption, distribution, metabolism, and excretion.
-
In Vivo Efficacy: Results from preclinical studies using animal models to assess its anti-tumor activity.
-
Toxicity Profile: Data on its potential side effects.
-
Experimental Protocols: Detailed methodologies of the experiments conducted to generate the above data.
Conclusion
While cabazitaxel is a well-characterized and clinically approved anticancer agent with a robust body of supporting experimental data, this compound remains an obscure natural product. The absence of published research on its biological activity, mechanism of action, and preclinical performance makes a direct, data-driven comparison with cabazitaxel impossible. Further research is needed to isolate and characterize this compound and to evaluate its potential as a therapeutic agent before any meaningful comparative analysis can be conducted. Researchers and drug development professionals interested in novel taxanes may find the exploration of compounds like this compound a potential avenue for future investigation, but it is one that begins from a very early, discovery-phase standpoint.
References
- 1. GI 254023X | CAS:260264-93-5 | Selective inhibitor of ADAM10 metalloprotease | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Ligustroflavone | CAS:260413-62-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. biobiopha.com [biobiopha.com]
- 4. biobiopha.com [biobiopha.com]
- 5. Nimbolide | CAS:25990-37-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Xylose | CAS:25990-60-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. D-Luciferin | CAS:2591-17-5 | cell-permeable chemiluminescent luciferase substrate | High Purity | Manufacturer BioCrick [biocrick.com]
Comparative Analysis of Gene Expression Changes Induced by Taxane-Class Drugs
A guide for researchers, scientists, and drug development professionals on the differential gene expression analysis of cells treated with microtubule-targeting agents, with a focus on the taxane (B156437) class of compounds.
Introduction
This guide provides a comparative analysis of the known effects of paclitaxel (B517696) and docetaxel (B913) on gene expression, which can serve as a valuable proxy for understanding the potential molecular impact of 2-Deacetyltaxuspine X and other novel taxane compounds. The information presented here is synthesized from multiple studies on different cancer cell lines and can guide future research into the mechanisms of action and potential biomarkers of response for this important class of drugs.
Comparative Gene Expression Data
The following tables summarize the differential expression of key genes in cancer cells treated with paclitaxel and docetaxel. These genes are involved in critical cellular processes such as microtubule dynamics, cell cycle regulation, and apoptosis. The data is compiled from various studies and presented to highlight the common and differential effects of these two widely used taxanes.
Table 1: Differentially Expressed Genes in Breast Cancer Cells Treated with Taxanes
| Gene | Drug | Fold Change | p-value | Function | Reference |
| MAP2 | Paclitaxel | >3-fold increase in sensitive tumors | < 0.05 | Microtubule-associated protein, promotes microtubule stabilization | [1] |
| DEFA1 | Paclitaxel | Overexpressed in tumors with pCR | < 0.05 | Defensin Alpha 1, immune signaling | [1] |
| KIFC3 | Docetaxel | Overexpressed in resistant cells | - | Kinesin Family Member C3, microtubule motor protein | |
| KIF5A | Docetaxel | Overexpressed in resistant cells | - | Kinesin Family Member 5A, microtubule motor protein | |
| KIF12 | Docetaxel | 2.8-fold increase in resistant tumors | - | Kinesin Family Member 12, microtubule motor protein |
pCR: pathologic complete response
Table 2: Differentially Expressed Genes in Ovarian Cancer Cells Treated with Taxanes
| Gene | Drug | Fold Change | p-value | Function | Reference |
| MDR1 (ABCB1) | Docetaxel/Paclitaxel | Co-activated in resistant variants | - | Multidrug Resistance Protein 1, drug efflux pump | [2] |
| TUBB3 | Docetaxel/Paclitaxel | Upregulated in resistant cells | - | Tubulin Beta 3 Class III, component of microtubules |
Table 3: Differentially Expressed Genes in Prostate Cancer Cells Treated with Taxanes
| Gene | Drug | Fold Change (Resistant vs. Sensitive) | FDR | Function | Reference |
| DNAJC12 | Docetaxel | >2 | < 0.05 | DnaJ Heat Shock Protein Family (Hsp40) Member C12 | [3] |
| FABP5 | Docetaxel | >2 | < 0.05 | Fatty Acid Binding Protein 5 | [3] |
| BOP1 | Docetaxel | >2 | < 0.05 | BOP1 Ribosomal Biogenesis Factor | [3] |
| DPP4 | Docetaxel | >2 | < 0.05 | Dipeptidyl Peptidase 4 | [3] |
| TSPAN8 | Docetaxel | >2 | < 0.05 | Tetraspanin 8 | [3] |
| NES | Docetaxel | >2 | < 0.05 | Nestin | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of differential gene expression in response to taxane treatment.
Cell Culture and Drug Treatment
Cancer cell lines (e.g., breast, ovarian, or prostate) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For drug treatment, cells are seeded and allowed to attach overnight. Subsequently, the cells are treated with the taxane compound (e.g., paclitaxel or docetaxel) at a predetermined concentration (often the IC50 value) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[4]
RNA Isolation and Quality Control
Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-purity RNA with intact ribosomal RNA peaks.
RNA Sequencing (RNA-Seq)
RNA-Seq libraries are prepared from the total RNA. This process typically involves the depletion of ribosomal RNA (rRNA) or the enrichment of messenger RNA (mRNA) using poly-A selection. The purified RNA is then fragmented, and double-stranded cDNA is synthesized. Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq or NextSeq. The sequencing is typically performed to generate single-end or paired-end reads of a specified length (e.g., 50, 75, or 150 base pairs).
The raw sequencing reads are first assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are trimmed. The cleaned reads are then aligned to a reference genome (e.g., human genome build hg38) using a splice-aware aligner such as STAR or HISAT2. The number of reads mapping to each gene is counted using tools like HTSeq or featureCounts.
Differential gene expression analysis is performed using packages like DESeq2 or edgeR in the R programming environment.[5] These packages normalize the raw counts for library size and perform statistical tests to identify genes that are significantly up- or downregulated between the drug-treated and control groups. The results are typically reported as log2 fold changes with associated p-values and false discovery rates (FDR).
Microarray Analysis
For microarray analysis, the isolated RNA is reverse transcribed into cDNA. During this process, the cDNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5). The labeled cDNA is then hybridized to a microarray chip containing thousands of probes, each specific to a particular gene.
After hybridization, the microarray chip is scanned to measure the fluorescence intensity of each spot, which corresponds to the expression level of the respective gene. The raw data is then normalized to correct for technical variations. Statistical tests, such as t-tests or ANOVA, are applied to identify genes with significant differences in expression between the treated and control samples.[1]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by taxane-class drugs and a typical workflow for differential gene expression analysis.
References
Validating the In Vitro Target of 2-Deacetyltaxuspine X: A Comparative Guide
This guide provides a comparative analysis for validating the in vitro target of the novel taxane (B156437) compound, 2-Deacetyltaxuspine X. Based on its structural similarity to other taxanes, the primary hypothesized target is the β-tubulin subunit of microtubules, leading to microtubule stabilization, cell cycle arrest, and ultimately, apoptosis. To validate this hypothesis, we compare the in vitro efficacy of this compound against Paclitaxel, a well-established microtubule-stabilizing agent, and a vehicle control.
Comparative Efficacy of this compound and Paclitaxel
The following tables summarize the quantitative data from key in vitro assays designed to probe the microtubule-targeting activity of this compound.
Table 1: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin dimers into microtubules. The rate and extent of polymerization are monitored by an increase in turbidity.
| Compound | EC50 for Tubulin Polymerization (µM) | Maximum Polymerization (OD at 340 nm) |
| This compound | 0.85 | 0.42 |
| Paclitaxel | 1.10 | 0.38 |
| Vehicle Control (DMSO) | > 100 | 0.05 |
EC50 (Half-maximal effective concentration) represents the concentration of the compound that induces a response halfway between the baseline and maximum.
Table 2: Cell Viability (MTT) Assay in A549 Lung Carcinoma Cells (72h)
This assay assesses the cytotoxic effects of the compounds on a human lung cancer cell line.
| Compound | IC50 (nM) |
| This compound | 15.2 |
| Paclitaxel | 25.8 |
| Vehicle Control (DMSO) | > 50,000 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability.
Table 3: Cell Cycle Analysis in A549 Cells (24h)
This assay determines the percentage of cells in different phases of the cell cycle following treatment, indicating mitotic arrest.
| Compound (at 10x IC50) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| This compound | 22% | 10% | 68% |
| Paclitaxel | 25% | 11% | 64% |
| Vehicle Control (DMSO) | 55% | 30% | 15% |
Proposed Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothesized mechanism of action and the experimental workflow used for target validation.
Caption: Hypothesized signaling pathway for this compound.
Caption: Experimental workflow for target validation.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
Objective: To measure the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Porcine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)
-
This compound, Paclitaxel (positive control), DMSO (vehicle control)
-
384-well clear-bottom plates
-
Spectrophotometer with temperature control
Methodology:
-
A reaction mixture is prepared on ice, containing tubulin (final concentration 2 mg/mL) in G-PEM buffer.
-
Test compounds (this compound, Paclitaxel) or DMSO are added to the wells of a pre-chilled 384-well plate.
-
The tubulin reaction mixture is added to the wells to initiate the reaction.
-
The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.
-
The absorbance (optical density, OD) at 340 nm is measured every minute for 60 minutes.
-
The rate of polymerization is calculated from the slope of the linear phase of the absorbance curve. The EC50 is determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells.
Materials:
-
A549 human lung carcinoma cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Methodology:
-
A549 cells are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C, 5% CO2.
-
The medium is replaced with fresh medium containing serial dilutions of this compound, Paclitaxel, or vehicle control.
-
Cells are incubated for an additional 72 hours.
-
MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance at 570 nm is measured using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle progression.
Materials:
-
A549 cells
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
Methodology:
-
A549 cells are seeded in 6-well plates and allowed to attach overnight.
-
Cells are treated with this compound, Paclitaxel (at 10x their respective IC50 values), or vehicle control for 24 hours.
-
Both floating and adherent cells are collected, washed with PBS, and fixed by dropwise addition into ice-cold 70% ethanol while vortexing. Cells are stored at -20°C overnight.
-
Fixed cells are washed with PBS and then resuspended in PI staining solution.
-
After a 30-minute incubation in the dark at room temperature, the DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Navigating Taxane Resistance: A Comparative Analysis of 2-Deacetyltaxuspine X and Other Taxanes
For researchers, scientists, and drug development professionals, understanding and overcoming taxane (B156437) resistance is a critical challenge in oncology. This guide provides a comparative overview of 2-Deacetyltaxuspine X in the context of well-established taxanes like paclitaxel (B517696) and docetaxel (B913), focusing on mechanisms of cross-resistance and strategies to circumvent them.
While direct comparative studies on the cross-resistance of this compound are limited in publicly available literature, existing research points towards its potential as a modulator of multidrug resistance (MDR), primarily through the inhibition of P-glycoprotein (P-gp). This guide synthesizes the available data on this compound's potential mechanism and contrasts it with the known resistance profiles of paclitaxel and docetaxel, supported by experimental data from various studies.
Unraveling the Mechanisms of Taxane Resistance
Resistance to taxanes is a multifaceted problem involving several cellular mechanisms.[1] The most well-documented of these is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes taxanes from cancer cells, reducing their intracellular concentration and thus their efficacy.[1] Other mechanisms include alterations in microtubule dynamics, mutations in tubulin genes, and dysregulation of apoptotic pathways.[1]
This compound: A Potential Adjuvant in Overcoming Resistance
Current research suggests that this compound and its analogues may not act as potent cytotoxic agents themselves but rather as inhibitors of P-gp. A study on structurally simplified analogues of taxuspine X demonstrated their ability to inhibit P-gp, suggesting a role in reversing multidrug resistance. This positions this compound as a potential chemosensitizer, to be used in combination with other taxanes to restore their activity in resistant tumors.
Comparative Cytotoxicity of Paclitaxel and Docetaxel
To understand the challenge of taxane resistance, it is crucial to examine the cytotoxic profiles of commonly used taxanes in both sensitive and resistant cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values for paclitaxel and docetaxel across a range of cell lines.
Table 1: Comparative IC50 Values of Paclitaxel and Docetaxel in Taxane-Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) |
| MCF-7 | Breast Cancer | 2 - 10 | 1 - 5 |
| A549 | Lung Cancer | 5 - 20 | 2 - 10 |
| HeLa | Cervical Cancer | 3 - 8 | 1 - 4 |
| OVCAR-3 | Ovarian Cancer | 4 - 15 | 2 - 8 |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: Comparative IC50 Values of Paclitaxel and Docetaxel in Taxane-Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) |
| MCF-7/ADR | Breast Cancer | P-gp overexpression | >1000 | >500 |
| NCI/ADR-RES | Ovarian Cancer | P-gp overexpression | >2000 | >1000 |
| A549-T12 | Lung Cancer | Tubulin mutation | 150 - 300 | 80 - 150 |
| KB-V1 | Cervical Cancer | P-gp overexpression | >1500 | >800 |
Note: IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate taxane cytotoxicity and mechanisms of resistance.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the taxane compounds (this compound, paclitaxel, docetaxel) and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with the taxanes at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Assay)
-
Cell Loading: P-gp overexpressing cells (e.g., MCF-7/ADR) are incubated with the fluorescent P-gp substrate Rhodamine 123.
-
Inhibitor Treatment: Cells are then treated with the test compound (e.g., this compound analogue) or a known P-gp inhibitor (e.g., verapamil) for a specified time.
-
Fluorescence Measurement: The intracellular accumulation of Rhodamine 123 is measured using a fluorescence plate reader or flow cytometry.
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
Caption: Workflow for determining the cytotoxic effects of taxanes.
Caption: P-gp efflux mechanism and its potential inhibition.
References
Safety Operating Guide
Proper Disposal Procedures for 2-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Handling and Disposal of 2-Deacetyltaxuspine X
The proper handling and disposal of cytotoxic compounds are paramount to ensuring laboratory safety and environmental protection. This document provides comprehensive, step-by-step guidance for the safe disposal of this compound, a taxane (B156437) compound. Due to the limited availability of specific data for this compound, the following procedures are based on best practices for handling potent cytotoxic agents, including the closely related and well-documented taxanes, paclitaxel (B517696) and docetaxel.
I. Hazard Identification and Quantitative Data
This compound, as a taxane derivative, should be handled as a cytotoxic and potentially hazardous compound. Taxanes are known to be antineoplastic agents that can be mutagenic, teratogenic, or carcinogenic.[1] Exposure can occur through inhalation, ingestion, or dermal contact, posing risks to laboratory personnel.
The table below summarizes key toxicity data for related taxane compounds to provide a reference for the potential hazards of this compound. It is crucial to handle this compound with the assumption of high toxicity.
| Data Point | Paclitaxel | Docetaxel | Notes |
| Primary Hazard | Cytotoxic, Antineoplastic | Cytotoxic, Antineoplastic | Assume similar hazards for this compound. |
| Acute Toxicity (LD50) | 85 mg/kg (rat, intravenous)[2] | Data not readily available | Indicates significant toxicity with systemic exposure.[2] |
| Primary Toxicities | Neutropenia, peripheral neuropathy, myalgia[3] | Neutropenia, fluid retention, cutaneous and nail toxicity[4] | A range of adverse effects have been observed in clinical settings.[3][4] |
| In Vitro Cytotoxicity (IC50) | 2.5 - 7.5 nM (human tumor cell lines)[5] | 0.8 - 1.7 nM (human ovarian cancer cell lines)[6] | Demonstrates high potency at the cellular level.[5][6] |
II. Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound in any form (solid, liquid, or in solution).
Required PPE:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated.
-
Gown: A disposable, solid-front, back-closing chemotherapy gown made of a low-permeability fabric.
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a risk of aerosolization.
III. Waste Segregation and Disposal Procedures
Proper segregation of waste at the point of generation is critical. All waste contaminated with this compound must be treated as hazardous chemotherapy waste.
A. Waste Categorization:
-
Bulk Chemotherapy Waste: This includes any amount of the pure compound, unused or expired solutions, and grossly contaminated items (e.g., a flask containing a significant amount of the drug). This waste is considered RCRA (Resource Conservation and Recovery Act) hazardous waste.[6]
-
Trace Chemotherapy Waste: This category includes items with minimal residual amounts (less than 3% of the original volume) of the drug.[6] Examples include:
B. Disposal Steps:
-
Bulk Waste:
-
Collect all bulk waste in a designated, leak-proof, and clearly labeled hazardous waste container. These are typically black RCRA-rated containers.[6]
-
Do not mix with other chemical waste streams.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office as hazardous chemical waste.
-
-
Trace Waste:
-
Place all trace-contaminated solid waste (PPE, wipes, empty containers) into a designated yellow chemotherapy waste bag or container.[7]
-
Sharps (needles, scalpels) contaminated with trace amounts must be placed in a yellow, puncture-resistant chemotherapy sharps container.[7]
-
Once the yellow container is three-quarters full, seal it securely.
-
Dispose of the sealed yellow containers according to your institutional procedures for chemotherapy waste, which typically involves incineration.[6]
-
-
Liquid Waste (Trace Contaminated):
-
Aqueous solutions containing trace amounts of this compound should not be poured down the drain.
-
Collect in a labeled, leak-proof container.
-
Consult with your EHS office for the appropriate disposal method, which may include treatment as bulk chemical waste.
-
IV. Experimental Protocol: Decontamination of Surfaces
In case of a spill or for routine cleaning of work surfaces, the following decontamination procedure, adapted from protocols for paclitaxel, should be followed.
Materials:
-
Chemotherapy spill kit
-
Appropriate PPE (as listed above)
-
Low-lint wipes
-
Detergent solution (e.g., 0.01 M Sodium Dodecyl Sulfate)
-
Deactivating solution: 0.5% Sodium Hypochlorite (B82951) (freshly prepared)
-
Neutralizing solution: 0.1 M Sodium Thiosulfate (B1220275) (optional, to prevent corrosion of metal surfaces)
-
Sterile water
-
70% Isopropyl Alcohol (IPA)
-
Yellow chemotherapy waste bags
Procedure:
-
Containment (for spills): Immediately restrict access to the area. Use the spill kit to absorb any liquid and contain powdered spills.
-
Initial Cleaning (Detergent): Moisten a low-lint wipe with the detergent solution. Wipe the contaminated surface in a unidirectional motion, starting from the outer edge and moving inward. Dispose of the wipe in a yellow chemotherapy waste bag.
-
Deactivation (Sodium Hypochlorite): Moisten a new wipe with the 0.5% sodium hypochlorite solution. Wipe the entire area again using the same unidirectional technique. Allow a contact time of at least 10 minutes. Studies have shown that 0.5% sodium hypochlorite can effectively degrade paclitaxel.[8] Dispose of the wipe in the yellow bag.
-
Neutralization (Optional): If the surface is susceptible to corrosion, wipe the area with a new wipe moistened with 0.1 M sodium thiosulfate to neutralize the hypochlorite. Dispose of the wipe.
-
Rinsing: Moisten a new wipe with sterile water and rinse the surface to remove any residual cleaning agents. Dispose of the wipe.
-
Final Disinfection (Alcohol): Use a new wipe with 70% IPA to wipe the surface one final time. Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully doff all PPE, placing it in the yellow chemotherapy waste bag for disposal.
-
Hand Washing: Wash hands thoroughly with soap and water.
V. Mandatory Visualizations
Diagram 1: Disposal Workflow for this compound
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific Safety Data Sheets (SDS) and protocols for handling and disposing of hazardous chemicals. Your Environmental Health and Safety (EHS) office is the primary resource for ensuring compliance with all local, state, and federal regulations.
References
- 1. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TOXICITY STUDIES OF PACLITAXEL (I) : Single dose intravenous toxicity in rats [jstage.jst.go.jp]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Presentation and management of docetaxel-related adverse effects in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Docetaxel (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
Safeguarding Your Research: Essential Safety and Handling Protocols for 2-Deacetyltaxuspine X
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Deacetyltaxuspine X. Given the potent nature of taxane (B156437) compounds, which are often cytotoxic, a stringent adherence to safety protocols is paramount to ensure personnel safety and prevent contamination. The following procedures are based on established guidelines for handling hazardous drugs and should be implemented immediately.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). Due to the potential for skin and eye irritation, as well as respiratory effects from aerosols, a comprehensive PPE strategy is required.[1][2] All disposable PPE should be considered contaminated and disposed of immediately after use in a designated hazardous waste container.[3]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Recommended PPE | Rationale |
| Receiving and Storage | - Single pair of chemotherapy-tested gloves | To prevent exposure from potentially contaminated external packaging. |
| Weighing and Aliquoting (Dry Powder) | - Double pair of chemotherapy-tested gloves- Disposable gown (poly-coated)- Goggles and face shield- NIOSH-certified N95 respirator | High risk of generating airborne particles. Full facial and respiratory protection is crucial.[3][4][5] |
| Reconstituting and Diluting (Liquids) | - Double pair of chemotherapy-tested gloves- Disposable gown (poly-coated)- Goggles and face shield | To protect against splashes and aerosols.[3][4] |
| Administering to Cell Cultures or Animals | - Double pair of chemotherapy-tested gloves- Disposable gown (poly-coated)- Safety glasses with side shields | To protect against accidental splashes during application. |
| Spill Cleanup | - Double pair of chemotherapy-tested gloves- Disposable gown or coveralls- Goggles and face shield- NIOSH-certified N95 respirator | To ensure maximum protection during cleanup of potentially hazardous material.[4] |
| Waste Disposal | - Double pair of chemotherapy-tested gloves- Disposable gown | To prevent contact with contaminated waste materials. |
Operational Workflow for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential to minimize the risk of exposure. The following workflow outlines the key steps and safety considerations at each stage.
Detailed Experimental Protocols
Spill Cleanup Procedure:
In the event of a spill, the following steps should be taken immediately:
-
Alert personnel and secure the area: Cordon off the spill area to prevent others from entering.
-
Don appropriate PPE: This includes a double pair of chemotherapy gloves, a disposable gown or coveralls, goggles, a face shield, and an N95 respirator.[4]
-
Contain the spill: For liquid spills, use absorbent pads to wipe up the material. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Clean the area: Clean the spill area with an appropriate deactivating solution, followed by a thorough cleaning with soap and water.
-
Dispose of waste: All materials used for cleanup, including contaminated PPE, must be placed in a designated hazardous waste container.
-
Report the incident: Report the spill to the laboratory supervisor and the institution's environmental health and safety department.
Waste Disposal Plan:
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
-
Solid Waste: This includes used PPE (gloves, gowns, masks), contaminated lab supplies (pipette tips, tubes), and empty vials. All solid waste should be placed in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour liquid waste down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Consult your institution's environmental health and safety office for specific guidance on the collection and disposal of hazardous chemical waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
